Product packaging for Ritonavir-13C,d3(Cat. No.:)

Ritonavir-13C,d3

Cat. No.: B12417070
M. Wt: 725.0 g/mol
InChI Key: NCDNCNXCDXHOMX-DYMHQHQRSA-N
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Description

Ritonavir-13C,d3 is a useful research compound. Its molecular formula is C37H48N6O5S2 and its molecular weight is 725.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H48N6O5S2 B12417070 Ritonavir-13C,d3

Properties

Molecular Formula

C37H48N6O5S2

Molecular Weight

725.0 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[(2-propan-2-yl-1,3-thiazol-4-yl)methyl-(trideuterio(113C)methyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i5+1D3

InChI Key

NCDNCNXCDXHOMX-DYMHQHQRSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(CC1=CSC(=N1)C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Ritonavir-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of Ritonavir-13C,d3, an isotopically labeled version of the antiretroviral drug Ritonavir. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, drug metabolism and pharmacokinetics (DMPK), and analytical chemistry.

Chemical Properties

This compound is a stable isotope-labeled compound used as an internal standard in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass difference from the unlabeled drug, allowing for precise and accurate quantification.

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₃₆¹³CH₄₅D₃N₆O₅S₂[1][2]
Molecular Weight 724.96 g/mol [1][2]
Monoisotopic Mass 724.3295 g/mol
CAS Number Not available (unlabeled CAS: 155213-67-5)[1]
Appearance White to off-white solid[3]
Melting Point Approximately 120-122 °C (for unlabeled)[4]
Solubility Freely soluble in methanol and ethanol; practically insoluble in water.[5]
Isotopic Purity ≥98%
Chemical Purity ≥95%

Synthesis of this compound

The synthesis of this compound involves a multi-step process that mirrors the synthesis of unlabeled Ritonavir, with the strategic introduction of the isotopic labels at a key step. The overall synthetic strategy involves the coupling of three main building blocks. The isotopic labels are typically introduced via a labeled precursor to one of these fragments.

Based on established synthetic routes for Ritonavir, a plausible pathway for the synthesis of this compound is outlined below. The key step for introducing the isotopes is the use of ¹³C,d₃-methylamine or a related labeled synthon.

Overall Synthetic Workflow

The synthesis can be conceptually broken down into the preparation of three key intermediates, followed by their sequential coupling.

Ritonavir_Synthesis_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis (Labeled) cluster_C Fragment C Synthesis cluster_Assembly Final Assembly A1 Valine A2 Intermediate A A1->A2 Multi-step synthesis Assembly1 Coupling of A and C A2->Assembly1 B1 Labeled Precursor (e.g., ¹³C,d₃-methylamine) B2 Intermediate B (Labeled Thiazole Fragment) B1->B2 Coupling Assembly2 Coupling with B B2->Assembly2 C1 Phenylalanine Derivative C2 Intermediate C (Diamino Alcohol Core) C1->C2 Multi-step synthesis C2->Assembly1 Assembly1->Assembly2 Ritonavir This compound Assembly2->Ritonavir

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocols (Illustrative)

The following protocols are illustrative of the key transformations involved in the synthesis of Ritonavir and can be adapted for the preparation of the isotopically labeled analog.

Step 1: Synthesis of the Diamino Alcohol Core (Intermediate C)

The synthesis of the chiral diamino alcohol core is a critical part of the overall process. One common method involves the reduction of an enaminone.[2]

  • Enaminone Reduction: To a solution of the starting enaminone in a suitable solvent (e.g., a mixture of THF and methanol), sodium borohydride is added portion-wise at a controlled temperature (e.g., 20-25 °C).[2]

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude diamino alcohol.

  • Purification: The crude product is purified by column chromatography to obtain the desired stereoisomer.

Step 2: Preparation of the Labeled Thiazole Fragment (Intermediate B)

This step involves the introduction of the ¹³C and deuterium labels.

  • Formation of Labeled Amine: A labeled precursor such as ¹³C,d₃-methylamine hydrochloride is neutralized to the free base.

  • Coupling Reaction: The labeled methylamine is reacted with a suitable activated thiazole derivative (e.g., a thiazole methyl carbonate) to form the labeled carbamate fragment. The reaction is typically carried out in an aprotic solvent in the presence of a base.

  • Purification: The resulting labeled thiazole intermediate is purified by crystallization or column chromatography.

Step 3: Final Assembly

The final steps involve the coupling of the three intermediates.

  • First Coupling: The valine-derived fragment (Intermediate A) is coupled to the diamino alcohol core (Intermediate C). This is typically an amide bond formation reaction that can be mediated by standard coupling reagents.

  • Deprotection: Any protecting groups on the resulting intermediate are removed under appropriate conditions.

  • Second Coupling: The deprotected intermediate is then reacted with the labeled thiazole fragment (Intermediate B) to form the final this compound molecule. This is often a carbamate formation step.

  • Final Purification: The final product is purified to a high degree using techniques such as preparative HPLC or crystallization to meet the stringent purity requirements for use as an internal standard.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is typically used to assess the chemical purity of this compound.

Illustrative HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and phosphate buffer (pH 4.0) in a ratio of 55:45 (v/v)
Flow Rate 1.0 mL/min
Detection UV at 246 nm
Injection Volume 10 µL
Column Temperature 30 °C

This method would be expected to show a single major peak for this compound, with any impurities being well-resolved.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the labeled compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The spectra will be very similar to that of unlabeled Ritonavir, with the key differences being the signal corresponding to the ¹³C-labeled carbon and the absence of the proton signals for the deuterated methyl group.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for the use of this compound as an internal standard in a pharmacokinetic study.

PK_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Quant Quantification (Peak Area Ratio of Analyte/IS) MS->Quant PK Pharmacokinetic Parameter Calculation Quant->PK

Caption: Workflow for a typical pharmacokinetic study using this compound.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Ritonavir in biological matrices. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for its effective use in drug development and clinical research. This guide provides a foundational overview to aid researchers and scientists in their work with this important isotopically labeled compound.

References

A Deep Dive into the Analytical Certification of Ritonavir-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the parameters, experimental protocols, and underlying scientific principles associated with the Certificate of Analysis (CoA) for Ritonavir-13C,d3. This stable isotope-labeled internal standard is critical for accurate bioanalytical quantification in preclinical and clinical studies. Understanding the quality attributes detailed in its CoA is paramount for ensuring data integrity and regulatory compliance.

Introduction to Ritonavir and its Labeled Analog

Ritonavir is a potent protease inhibitor used in the treatment of HIV/AIDS.[1][2] It is also a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a property that has led to its widespread use as a pharmacokinetic enhancer or "booster" for other protease inhibitors.[1][2] this compound is a stable isotope-labeled version of Ritonavir, where one carbon atom is replaced with Carbon-13 and three hydrogen atoms are replaced with deuterium. This mass shift allows it to be distinguished from the unlabeled drug in mass spectrometry-based assays, making it an ideal internal standard for pharmacokinetic and drug metabolism studies.

The primary mechanism of action of Ritonavir involves the inhibition of HIV protease, an enzyme crucial for the lifecycle of the HIV virus. By blocking this enzyme, Ritonavir prevents the cleavage of viral polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles.[1][2] Its role as a CYP3A4 inhibitor slows the metabolism of co-administered drugs, increasing their plasma concentrations and therapeutic efficacy.[1][2]

Certificate of Analysis: Key Quality Parameters

A Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following tables summarize the essential quantitative parameters typically reported.

Table 1: Identification and General Properties

ParameterTypical Specification
Appearance White to off-white or light yellow powder
Molecular Formula C36¹³CH45D3N6O5S2
Molecular Weight Approximately 724.99 g/mol
Solubility Soluble in methanol, ethanol, and DMSO

Table 2: Purity and Impurity Profile

ParameterTypical SpecificationAnalytical Method
Chemical Purity (by HPLC) ≥ 98.0%High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (Enrichment)
¹³C Enrichment≥ 99 atom %Mass Spectrometry
Deuterium (d) Enrichment≥ 98 atom %Mass Spectrometry
Unlabeled Ritonavir ≤ 0.5%Mass Spectrometry
Individual Impurities Report individual impurities ≥ 0.1%HPLC / LC-MS
Total Impurities ≤ 2.0%HPLC / LC-MS
Residual Solvents Meets USP <467> requirementsGas Chromatography-Mass Spectrometry (GC-MS)
Water Content ≤ 1.0%Karl Fischer Titration

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the quality parameters listed above. The following sections outline the typical experimental protocols used to generate the data found on a this compound Certificate of Analysis.

Chemical Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify this compound from its impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., phosphate buffer).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a specific wavelength (e.g., 240 nm).

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system.

  • Quantification: The peak area of this compound is compared to the total area of all peaks to determine its purity. Impurities are identified by their retention times relative to the main peak and quantified based on their peak areas.

Isotopic Enrichment and Unlabeled Drug Content by Mass Spectrometry

Mass spectrometry is the definitive technique for determining the isotopic enrichment of the labeled compound and the amount of any residual unlabeled Ritonavir.

  • Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

  • Ionization Source: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

  • Analysis Mode: Full scan or selected ion monitoring (SIM) to observe the mass-to-charge (m/z) ratios of the labeled and unlabeled compounds.

  • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

  • Data Analysis: The relative intensities of the ion signals corresponding to the molecular ions of this compound and unlabeled Ritonavir are measured. The isotopic enrichment is calculated based on the abundance of the labeled isotopes relative to the naturally occurring isotopes. The percentage of unlabeled Ritonavir is determined by comparing its signal intensity to that of the labeled standard.

Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed to identify and quantify any residual organic solvents from the manufacturing process.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Technique: Headspace GC is often used, where the volatile solvents are sampled from the headspace above the solid sample.

  • Column: A capillary column suitable for separating volatile organic compounds.

  • Carrier Gas: Helium or hydrogen.

  • Detection: Mass spectrometry is used for positive identification and quantification of the solvents.

  • Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a known standard and must comply with the limits set by pharmacopeial guidelines such as USP <467>.

Water Content Determination by Karl Fischer Titration

This is a standard method for the precise determination of water content in solid samples.

  • Instrumentation: An automated Karl Fischer titrator.

  • Principle: The titration is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol.

  • Procedure: A known weight of the this compound sample is dissolved in a suitable anhydrous solvent and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.

  • Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed.

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of this compound, the following diagrams illustrate the key signaling pathway of Ritonavir and the analytical workflow for its certification.

ritonavir_moa cluster_hiv HIV Lifecycle cluster_cyp450 Pharmacokinetic Boosting HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration HIV_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage by Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Assembly Assembly Mature_Proteins->Assembly Budding Budding Assembly->Budding Mature_Virion Mature Virion Budding->Mature_Virion Ritonavir Ritonavir Ritonavir->HIV_Protease Inhibits CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 Inhibits Other_PIs Other Protease Inhibitors Other_PIs->CYP3A4 Metabolized by Metabolism Metabolism CYP3A4->Metabolism Increased_PI_Levels Increased PI Levels coa_workflow Start This compound Bulk Material Sample_Prep Sample Preparation Start->Sample_Prep HPLC HPLC Analysis (Chemical Purity & Impurities) Sample_Prep->HPLC MS Mass Spectrometry (Isotopic Enrichment & Unlabeled Drug) Sample_Prep->MS GC_MS GC-MS Analysis (Residual Solvents) Sample_Prep->GC_MS KF Karl Fischer Titration (Water Content) Sample_Prep->KF Data_Analysis Data Analysis & Review HPLC->Data_Analysis MS->Data_Analysis GC_MS->Data_Analysis KF->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation

References

An In-depth Technical Guide to the Isotopic Enrichment and Purity of Ritonavir-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of Ritonavir-13C,d3, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the antiretroviral drug Ritonavir. This document outlines the analytical methodologies used to determine these critical quality attributes, presents available quantitative data, and offers visual representations of the analytical workflows.

Introduction to this compound

This compound is a synthetically modified version of Ritonavir where one carbon atom is replaced by its stable isotope, Carbon-13 (¹³C), and three hydrogen atoms are replaced by deuterium (²H or d). This labeling strategy results in a molecule with a distinct mass-to-charge ratio (m/z) compared to the unlabeled drug, while maintaining nearly identical physicochemical properties. This characteristic makes it an ideal internal standard for quantitative analysis of Ritonavir in complex biological matrices by mass spectrometry, as it co-elutes with the analyte of interest and compensates for variations in sample preparation and instrument response.

Quantitative Data on Isotopic Enrichment and Purity

The quality of a stable isotope-labeled internal standard is defined by its isotopic enrichment and chemical purity. High isotopic enrichment ensures minimal signal interference from the unlabeled analyte, while high chemical purity guarantees that the standard itself does not introduce confounding signals from impurities.

The following table summarizes the typical specifications for commercially available this compound.

ParameterSpecification
Chemical Purity ≥ 95.00%
Isotopic Enrichment (¹³C) ≥ 99%
Isotopic Enrichment (²H) ≥ 98%

Note: These values are based on commercially available standards and may vary slightly between different suppliers. Researchers should always refer to the Certificate of Analysis provided with the specific lot of material.

Experimental Protocols for Analysis

The determination of isotopic enrichment and chemical purity of this compound requires sophisticated analytical techniques. The following sections detail the methodologies for these critical assessments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the primary method for assessing the chemical purity of this compound. This technique separates the labeled drug from any potential impurities.

Experimental Protocol (Adapted from established methods for Ritonavir):

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.05 M phosphoric acid) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition is acetonitrile and 0.05 M phosphoric acid in a 55:45 (v/v) ratio.[1][2]

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.[1][2]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength of approximately 240 nm.[3]

  • Sample Preparation:

    • Accurately weigh a small amount of this compound standard.

    • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration.

    • Further dilute the stock solution with the mobile phase to a working concentration suitable for analysis.

  • Data Analysis:

    • The chromatogram is analyzed to identify the main peak corresponding to this compound and any impurity peaks.

    • The chemical purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Determination of Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) is particularly powerful for this application as it can resolve the isotopic peaks from the naturally occurring isotopes of the unlabeled compound.

Experimental Protocol (General approach for labeled compounds):

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS/MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used.

  • Mass Analyzer: Operated in full scan mode to acquire the mass spectra of the molecular ions of both labeled and unlabeled Ritonavir.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a solvent compatible with LC-MS analysis (e.g., acetonitrile/water with a small amount of formic acid).

    • Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.

  • Data Analysis:

    • Acquire the mass spectrum of the molecular ion region for Ritonavir. The unlabeled Ritonavir has a monoisotopic mass of approximately 720.3 g/mol . This compound will have a mass of approximately 724.3 g/mol .

    • Determine the relative intensities of the isotopic peaks corresponding to the M+0 (unlabeled), M+1 (natural abundance ¹³C), M+2, M+3, and the M+4 peak corresponding to this compound.

    • Correct the observed peak intensities for the natural isotopic abundance of carbon, nitrogen, oxygen, sulfur, and hydrogen in the molecule.

    • The isotopic enrichment for ¹³C is calculated from the ratio of the intensity of the M+1 peak (after correction for other natural isotopes) to the sum of the intensities of the M and M+1 peaks.

    • The isotopic enrichment for deuterium is calculated by analyzing the distribution of the deuterated species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the positions of the isotopic labels. Both ¹H NMR and ¹³C NMR are employed.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an appropriate amount of the this compound standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum.

    • The spectrum should be consistent with the structure of Ritonavir, with the exception of the signals corresponding to the deuterated positions. The absence or significant reduction in the intensity of the signals for the three deuterated protons confirms the deuterium labeling.

  • ¹³C NMR Analysis:

    • Acquire the ¹³C NMR spectrum.

    • The spectrum should be consistent with the structure of Ritonavir. The signal corresponding to the ¹³C-labeled carbon will be significantly enhanced in intensity compared to the other carbon signals, confirming the position of the ¹³C label.

Visualizations of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures described above.

Chemical_Purity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Solvent (e.g., Methanol) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 hplc_injection Inject Sample into HPLC prep3->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection (~240 nm) hplc_separation->hplc_detection data_acquisition Acquire Chromatogram hplc_detection->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration purity_calculation Calculate Area Percent Purity peak_integration->purity_calculation

Caption: Workflow for Chemical Purity Determination by HPLC.

Isotopic_Enrichment_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prep1 Prepare Dilute Solution of this compound ms_intro Introduce Sample into HRMS prep1->ms_intro ms_scan Acquire Full Scan Mass Spectrum ms_intro->ms_scan peak_identification Identify Isotopic Peaks ms_scan->peak_identification intensity_measurement Measure Relative Intensities peak_identification->intensity_measurement correction Correct for Natural Isotope Abundance intensity_measurement->correction enrichment_calculation Calculate Isotopic Enrichment correction->enrichment_calculation

Caption: Workflow for Isotopic Enrichment Determination by Mass Spectrometry.

NMR_Confirmation_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation prep1 Dissolve this compound in Deuterated Solvent nmr_1h Acquire 1H NMR Spectrum prep1->nmr_1h nmr_13c Acquire 13C NMR Spectrum prep1->nmr_13c analysis_1h Confirm Deuterium Labeling (Signal Absence) nmr_1h->analysis_1h analysis_13c Confirm 13C Labeling (Signal Enhancement) nmr_13c->analysis_13c structural_confirmation Overall Structural Confirmation analysis_1h->structural_confirmation analysis_13c->structural_confirmation

Caption: Workflow for Structural Confirmation by NMR Spectroscopy.

Conclusion

The accurate determination of isotopic enrichment and chemical purity is paramount to ensure the reliability of quantitative bioanalytical methods that utilize this compound as an internal standard. This guide has provided an overview of the key quality attributes of this labeled compound, detailed the established analytical methodologies for their assessment, and presented the expected quantitative data. The provided workflows offer a clear visual representation of the necessary steps for the comprehensive characterization of this compound, serving as a valuable resource for researchers and professionals in the field of drug development and analysis.

References

The Role of Ritonavir-13C,d3 in Advancing HIV Therapeutic Drug Monitoring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled internal standard, Ritonavir-13C,d3, in the therapeutic drug monitoring (TDM) of the HIV protease inhibitor, ritonavir. Accurate measurement of plasma concentrations of antiretroviral drugs is crucial for optimizing treatment efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest level of accuracy and precision.

Introduction to Therapeutic Drug Monitoring (TDM) for HIV

Therapeutic drug monitoring (TDM) plays a critical role in the management of HIV infection. It involves measuring the concentration of antiretroviral drugs in a patient's blood to ensure that the levels are within the therapeutic range—high enough to be effective against the virus but not so high as to cause toxicity. TDM is particularly important for protease inhibitors like ritonavir, which exhibit significant inter-individual pharmacokinetic variability. Factors such as drug-drug interactions, genetic variations in drug-metabolizing enzymes, and patient adherence can all influence plasma drug concentrations.

Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and is often used as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[1] When used for its own antiviral activity or as a booster, maintaining optimal concentrations is key to successful HIV therapy.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In LC-MS/MS analysis, an internal standard (IS) is a compound added to samples at a known concentration to correct for variations in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte itself. This compound is an isotopic analog of ritonavir, where one carbon atom is replaced by its heavier isotope, carbon-13, and three hydrogen atoms are replaced by deuterium. This results in a molecule that is chemically identical to ritonavir and therefore behaves identically during sample extraction, chromatography, and ionization. However, it has a different mass, allowing it to be distinguished from the unlabeled ritonavir by the mass spectrometer. This co-elution and differential detection provide the most accurate and precise quantification possible.

Experimental Protocols

The following sections detail a typical experimental workflow for the quantification of ritonavir in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.[2][3][4][5]

Sample Preparation

A simple and rapid protein precipitation method is commonly employed for plasma sample preparation.

  • Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration to be optimized based on expected ritonavir levels) to each plasma sample.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution (optional but recommended): Dilute the supernatant 1:1 with the initial mobile phase to reduce the organic content and improve peak shape during chromatography.

  • Injection: Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for the separation of ritonavir. A common example is an Agilent Poroshell 120 SB-C18 (2.1 × 75 mm, 2.7 μm).[5]

  • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is common. An isocratic elution with a mixture like acetonitrile and 0.1% formic acid in water (52:48) has also been shown to be effective.[5]

  • Flow Rate: A typical flow rate is 0.3 mL/min.[5]

  • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.[5]

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of ritonavir and its internal standard.

  • MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both ritonavir and this compound.

    • Ritonavir: The precursor ion is the protonated molecule [M+H]⁺ at m/z 721.3. A common product ion for quantification is m/z 296.1.[5]

    • This compound (Predicted): The precursor ion will be [M+H]⁺ at m/z 725.3 (assuming one 13C and three deuterium atoms). The fragmentation pattern is expected to be similar to unlabeled ritonavir, so a likely product ion would be m/z 296.1 or a slightly shifted fragment if the isotopic labels are on the product ion portion of the molecule. The exact transitions must be optimized by direct infusion of the this compound standard.

  • Gas and Voltage Settings: Parameters such as nebulizer gas, drying gas, capillary voltage, and collision energy are optimized to achieve the best signal intensity for both the analyte and the internal standard.

Data Presentation: Quantitative Method Validation

The following tables summarize typical validation parameters for an LC-MS/MS method for ritonavir quantification, compiled from various published studies. These values demonstrate the performance characteristics expected from a well-validated assay.

Table 1: Linearity and Sensitivity

ParameterTypical ValueReference(s)
Linearity Range2.0 - 5000 ng/mL[5]
Correlation Coefficient (r²)≥ 0.99[3]
Lower Limit of Quantification (LLOQ)0.2 - 2.0 ng/mL[2][5]

Table 2: Accuracy and Precision

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)Reference(s)
Low QC (e.g., 5 ng/mL)< 15%< 15%Within ±15%Within ±15%[3]
Medium QC (e.g., 1000 ng/mL)< 15%< 15%Within ±15%Within ±15%[3][5]
High QC (e.g., 2000 ng/mL)< 15%< 15%Within ±15%Within ±15%[3][5]

Table 3: Recovery and Matrix Effect

ParameterTypical ValueReference(s)
Extraction Recovery85.7% - 106%[5]
Matrix Effect87.8% - 112%[5]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_spike Spike with This compound IS plasma->is_spike ppt Add 200 µL Acetonitrile is_spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject lc HPLC/UHPLC Separation (C18 Column) inject->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification (Peak Area Ratios) ms->quant report Report Concentration quant->report

Caption: Experimental workflow for ritonavir TDM using LC-MS/MS.

Ritonavir Metabolic Pathway

metabolic_pathway cluster_cyp3a4 CYP3A4 Mediated Metabolism cluster_cyp2d6 CYP2D6 Mediated Metabolism ritonavir Ritonavir hydroxylation Hydroxylation (Isopropyl Side Chain) ritonavir->hydroxylation CYP3A4 n_demethylation N-demethylation ritonavir->n_demethylation CYP3A4 dealkylation Dealkylation (Cleavage of Thiazole Groups) ritonavir->dealkylation CYP3A4 n_demethylation_2d6 N-demethylation ritonavir->n_demethylation_2d6 CYP2D6 metabolites Various Metabolites hydroxylation->metabolites n_demethylation->metabolites dealkylation->metabolites n_demethylation_2d6->metabolites

Caption: Major metabolic pathways of ritonavir.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based therapeutic drug monitoring of ritonavir represents the most robust and reliable approach for obtaining accurate pharmacokinetic data. This technical guide provides the foundational knowledge, including detailed experimental protocols and expected validation parameters, to aid researchers, scientists, and drug development professionals in implementing this gold-standard methodology. The application of such precise analytical techniques is paramount for optimizing antiretroviral therapy, ultimately leading to improved patient outcomes in the management of HIV.

References

Investigating Ritonavir Metabolism with Ritonavir-¹³C,d₃: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to investigate the metabolism of Ritonavir, with a specific focus on the application of the stable isotope-labeled variant, Ritonavir-¹³C,d₃. The use of isotopically labeled compounds is a powerful strategy in drug metabolism studies, enabling the differentiation of the drug and its metabolites from endogenous molecules, thereby facilitating their detection and structural elucidation.

Introduction to Ritonavir Metabolism

Ritonavir, an antiretroviral agent of the protease inhibitor class, is widely used in the treatment of HIV/AIDS, primarily as a pharmacokinetic enhancer (booster) for other protease inhibitors.[1][2] This boosting effect is due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, the primary enzyme responsible for the metabolism of most protease inhibitors.[1][3] Ritonavir itself is extensively metabolized, mainly by CYP3A4 and to a lesser extent by CYP2D6.[4][5][6]

The primary metabolic pathways of Ritonavir include:

  • Oxidation: The isopropylthiazole oxidation metabolite (M-2) is a major metabolite.[4]

  • Hydroxylation: Occurs on the isopropyl side chain.[7][8]

  • N-demethylation .[7][8]

  • Cleavage: Of the terminal thiazole and isopropylthiazole groups.[7][8]

In addition to these primary pathways, several bioactivation pathways have been proposed, which may be associated with the drug's toxicity.[7][9] Studies in mice have identified numerous novel metabolites, including glycine and N-acetylcysteine conjugates, as well as ring-opened products.[7]

Quantitative Data on Ritonavir Metabolites

The following table summarizes the known metabolites of Ritonavir identified in various in vivo and in vitro studies. While specific quantitative data from studies exclusively using Ritonavir-¹³C,d₃ is not publicly available, the metabolites listed are those that would be targeted in such an investigation. The use of a stable isotope label facilitates the accurate quantification of these metabolites against a complex biological background.

Metabolite IDName/DescriptionPathwayReference
M1Dealkylated RitonavirDealkylation[7]
M1-1Glycine conjugated metaboliteConjugation[7]
M1-2N-acetylcysteine conjugated productConjugation[7]
M2Isopropylthiazole oxidation metaboliteOxidation[4][7]
M3Novel Metabolite-[7]
M4-M11Previously reported metabolitesVarious[7]
M12, M13Novel Metabolites-[7]
M14Previously reported metaboliteVarious[7]
M15Novel Metabolite-[7]
M16Previously reported metaboliteVarious[7]
M17-M19Novel Metabolites-[7]
M20Previously reported metaboliteVarious[7]
M21, M22Novel Metabolites-[7]

Experimental Protocols

This section details the methodologies for key experiments to investigate Ritonavir metabolism using Ritonavir-¹³C,d₃. These protocols are based on established methods for studying drug metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This experiment aims to identify metabolites produced by hepatic enzymes.

Materials:

  • Ritonavir-¹³C,d₃

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., 20 mM NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Protocol:

  • Prepare a stock solution of Ritonavir-¹³C,d₃ in a suitable solvent (e.g., methanol).

  • In a microcentrifuge tube, combine HLM, phosphate buffer, and the Ritonavir-¹³C,d₃ stock solution.

  • Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of NADPH should be 1.0 mM.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., 18,000 rcf) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • All incubations should be performed in duplicate or triplicate.

In Vivo Metabolism Study in an Animal Model (e.g., Mice)

This experiment helps to understand the metabolism and excretion of the drug in a living organism.

Materials:

  • Ritonavir-¹³C,d₃ formulation for administration (e.g., intraperitoneal injection)

  • Wild-type and potentially Cyp3a-null mice to assess the role of CYP3A enzymes.

  • Metabolic cages for separate collection of urine and feces.

  • Acetonitrile

  • Water (for fecal homogenization)

  • Centrifuge

Protocol:

  • Administer a single dose of Ritonavir-¹³C,d₃ (e.g., 10 mg/kg, i.p.) to the mice.

  • House the mice in metabolic cages for a defined period (e.g., 24 or 48 hours) to collect urine and feces.

  • Urine Sample Preparation:

    • Mix 40 µl of collected urine with 160 µl of 50% acetonitrile.

    • Centrifuge at 18,000 rcf for 10 minutes.

    • Collect the supernatant for analysis.[7]

  • Feces Sample Preparation:

    • Homogenize the collected feces in water (e.g., 10 mg feces in 100 µl of H₂O).

    • Add 200 µl of acetonitrile to 200 µl of the fecal homogenate.

    • Centrifuge at 18,000 rcf for 10 minutes.

    • Collect the supernatant for analysis.[7]

  • Analyze the prepared samples by LC-MS/MS.

Analytical Method: UPLC-TOFMS Analysis

This high-resolution mass spectrometry technique is used to separate, detect, and identify Ritonavir and its metabolites.

Instrumentation:

  • Waters Acquity UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Waters SYNAPT G1 TOFMS or a similar high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 ml/min

  • Gradient: A linear gradient from 2% to 98% mobile phase B over 10 minutes.

  • Injection Volume: 5.0 µl

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 10 L/hour (Nitrogen)

  • Desolvation Gas Flow: 700 L/hour (Nitrogen)

  • Collision Gas: Argon

  • Data Acquisition: Full scan mode to detect all potential metabolites, followed by targeted MS/MS experiments to confirm structures. The use of Ritonavir-¹³C,d₃ will result in a characteristic mass shift in the parent drug and its metabolites, aiding in their identification.

Visualizations of Metabolic Pathways and Workflows

The following diagrams, created using Graphviz, illustrate the key metabolic pathways of Ritonavir and a typical experimental workflow for its analysis.

Ritonavir_Metabolism Ritonavir Ritonavir-¹³C,d₃ M2 M2 (Isopropylthiazole Oxidation) Ritonavir->M2 CYP3A4 Hydroxylated Hydroxylated Metabolites Ritonavir->Hydroxylated CYP3A4 N_demethylated N-demethylated Metabolites Ritonavir->N_demethylated CYP3A4, CYP2D6 Dealkylated M1 (Dealkylated Metabolite) Ritonavir->Dealkylated CYP3A4 Aldehyde 2-isopropylthiazole- 4-carbaldehyde Dealkylated->Aldehyde co-product Glycine_Conj M1-1 (Glycine Conjugate) Aldehyde->Glycine_Conj Conjugation NAC_Conj M1-2 (N-acetylcysteine Conjugate) Aldehyde->NAC_Conj Conjugation

Caption: Major metabolic pathways of Ritonavir.

Bioactivation_Pathways Ritonavir Ritonavir-¹³C,d₃ Epoxidation Epoxidation Ritonavir->Epoxidation CYP3A mediated Sulfation Sulfation Ritonavir->Sulfation RingOpening Thiazole Ring Opening Ritonavir->RingOpening Reactive_Intermediates Reactive Intermediates Epoxidation->Reactive_Intermediates Sulfation->Reactive_Intermediates RingOpening->Reactive_Intermediates Covalent_Binding Covalent Binding to Proteins Reactive_Intermediates->Covalent_Binding Toxicity Potential Toxicity Covalent_Binding->Toxicity

Caption: Proposed bioactivation pathways of Ritonavir.

Experimental_Workflow Dosing Dosing of Ritonavir-¹³C,d₃ (in vitro or in vivo) Sample_Collection Sample Collection (Microsomal incubate, Urine, Feces) Dosing->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation / Homogenization) Sample_Collection->Sample_Prep LCMS_Analysis UPLC-TOFMS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Metabolite Identification) LCMS_Analysis->Data_Processing Structural_Elucidation Structural Elucidation (MS/MS Fragmentation) Data_Processing->Structural_Elucidation Quantification Quantification Data_Processing->Quantification

References

The Role of Isotopically Labeled Ritonavir in Advancing COVID-19 Drug Interaction Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of oral antiviral therapies has been a critical turning point in the management of COVID-19. Among these, the combination of nirmatrelvir and ritonavir (Paxlovid™) has demonstrated significant efficacy in reducing the risk of hospitalization and death in high-risk patients. The therapeutic benefit of this combination hinges on the pharmacokinetic-enhancing properties of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. By inhibiting CYP3A4, ritonavir slows the metabolism of nirmatrelvir, thereby increasing its plasma concentrations and prolonging its antiviral activity.

However, this mechanism of action also predisposes patients to a high risk of clinically significant drug-drug interactions (DDIs). Given that many COVID-19 patients are older and have comorbidities requiring concomitant medications, understanding and predicting these DDIs is paramount to ensure patient safety. This technical guide delves into the use of isotopically labeled ritonavir, with a focus on the principles of employing Ritonavir-¹³C,d₃ , in COVID-19 drug interaction studies. While specific literature detailing the use of Ritonavir-¹³C,d₃ in COVID-19 research is limited, this guide will extrapolate from the well-documented use of other stable isotope-labeled ritonavir analogues (e.g., Ritonavir-d₆) and the broader principles of their application in clinical pharmacology.

This guide will provide an in-depth overview of the experimental protocols, data presentation, and the logical frameworks for assessing DDIs, equipping researchers and drug development professionals with the necessary knowledge to design and interpret these critical studies.

The Significance of Stable Isotope-Labeled Ritonavir in DDI Studies

Stable isotope labeling is a powerful technique in pharmacokinetic and drug metabolism research. By replacing certain atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H or deuterium), a version of the drug is created that is chemically identical but distinguishable by its mass. This property is invaluable for in vivo studies.

While deuterated internal standards like Ritonavir-d₆ are more commonly reported in the literature for bioanalytical assays, ¹³C-labeled standards, or those with a combination of ¹³C and deuterium, are considered superior for several reasons. They are less likely to exhibit chromatographic shifts relative to the unlabeled analyte and the carbon-isotope bond is more stable, preventing any potential for isotope exchange.

In the context of DDI studies, isotopically labeled ritonavir serves multiple purposes:

  • As an Internal Standard: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a known amount of labeled ritonavir is added to patient samples. Because it behaves identically to the unlabeled drug during sample extraction and ionization, it allows for highly accurate and precise quantification of the therapeutic ritonavir concentration by correcting for variations in sample processing and instrument response.

  • As a Probe for In Vivo CYP3A4 Activity: Co-administration of a microdose of labeled ritonavir with a drug whose metabolism is under investigation can be used to phenotype an individual's CYP3A4 activity. The rate of metabolism of the labeled ritonavir can serve as a direct measure of the enzyme's function.

  • To Delineate Complex Pharmacokinetics: In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of ritonavir itself, stable isotope-labeled versions can be used to trace the fate of the drug and its metabolites in the body.

Core Signaling Pathway: Ritonavir-Mediated CYP3A4 Inhibition

The primary mechanism by which ritonavir exerts its pharmacokinetic-enhancing effect and causes DDIs is through the potent, time-dependent, and irreversible inhibition of CYP3A4. This enzyme, predominantly found in the liver and intestines, is responsible for the metabolism of a vast array of clinically used drugs.

The following diagram illustrates the central role of CYP3A4 in drug metabolism and how ritonavir disrupts this process.

CYP3A4_Inhibition cluster_0 Normal Drug Metabolism cluster_1 Ritonavir-Mediated Inhibition Drug_A CYP3A4 Substrate (e.g., Nirmatrelvir, Statins, etc.) CYP3A4 CYP3A4 Enzyme Drug_A->CYP3A4 Metabolism Metabolites_A Inactive Metabolites CYP3A4->Metabolites_A Ritonavir Ritonavir CYP3A4_inhibited CYP3A4 Enzyme (Inhibited) Ritonavir->CYP3A4_inhibited Irreversible Inhibition Drug_B CYP3A4 Substrate Drug_B->CYP3A4_inhibited Metabolism Blocked Increased_Concentration Increased Plasma Concentration of Drug B Drug_B->Increased_Concentration

Ritonavir's potent and irreversible inhibition of the CYP3A4 enzyme.

Experimental Protocols

Quantification of Ritonavir and Concomitant Medications in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of ritonavir and a co-administered drug in plasma samples, a cornerstone of DDI studies.

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution containing Ritonavir-¹³C,d₃ and a stable isotope-labeled analogue of the co-administered drug in methanol.

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

b. Chromatographic and Mass Spectrometric Conditions

The following table provides typical parameters for an LC-MS/MS method. These would need to be optimized for the specific analytes of interest.

ParameterTypical Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient Elution A time-programmed gradient from low to high percentage of Mobile Phase B to separate the analytes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor to product ion transitions for each analyte and its labeled internal standard.

c. Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term)

Experimental Workflow for a Clinical DDI Study

The following diagram illustrates a typical workflow for a clinical study investigating the interaction between ritonavir-boosted nirmatrelvir and a concomitant medication.

DDI_Study_Workflow Start Start Recruitment Patient Recruitment (Healthy Volunteers or Target Population) Start->Recruitment Baseline Baseline Assessment (Physical Exam, Labs) Recruitment->Baseline Drug_Admin_1 Administer Concomitant Medication Alone Baseline->Drug_Admin_1 PK_Sampling_1 Serial Blood Sampling (Pharmacokinetic Profiling) Drug_Admin_1->PK_Sampling_1 Washout Washout Period PK_Sampling_1->Washout Drug_Admin_2 Administer Concomitant Medication with Nirmatrelvir/Ritonavir Washout->Drug_Admin_2 PK_Sampling_2 Serial Blood Sampling (Pharmacokinetic Profiling) Drug_Admin_2->PK_Sampling_2 Analysis Bioanalysis of Plasma Samples (LC-MS/MS with Labeled IS) PK_Sampling_2->Analysis Data_Analysis Pharmacokinetic Data Analysis (e.g., AUC, Cmax, t1/2) Analysis->Data_Analysis Report Report Findings and Assess Clinical Significance Data_Analysis->Report End End Report->End

A typical workflow for a clinical drug-drug interaction study.

Data Presentation: Quantitative Summaries of Drug Interactions

Clear and concise presentation of quantitative data is crucial for interpreting the clinical significance of DDIs. The following tables provide examples of how to summarize pharmacokinetic parameters from DDI studies.

Table 1: Pharmacokinetic Parameters of a Concomitant Medication With and Without Ritonavir-Boosted Nirmatrelvir
Pharmacokinetic ParameterConcomitant Medication Alone (Mean ± SD)Concomitant Medication + Nirmatrelvir/Ritonavir (Mean ± SD)Geometric Mean Ratio (90% CI)
AUC₀₋t (ng·h/mL) ValueValueValue
Cₘₐₓ (ng/mL) ValueValueValue
t₁/₂ (h) ValueValueValue
CL/F (L/h) ValueValueValue

AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Cₘₐₓ: Maximum observed plasma concentration; t₁/₂: Elimination half-life; CL/F: Apparent oral clearance.

Table 2: Summary of LC-MS/MS Validation Parameters for Ritonavir Quantification
Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99Value
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ± 20%, Precision ≤ 20%Value ng/mL
Intra-day Accuracy (%) 85 - 115% (100 ± 15%)Range
Intra-day Precision (%CV) ≤ 15%Range
Inter-day Accuracy (%) 85 - 115% (100 ± 15%)Range
Inter-day Precision (%CV) ≤ 15%Range
Recovery (%) Consistent and reproducibleValue
Matrix Effect Within acceptable limitsValue

Logical Relationships in DDI Risk Assessment

The decision-making process for managing potential DDIs with ritonavir-boosted nirmatrelvir involves a logical assessment of both the concomitant medication's properties and the patient's clinical status.

DDI_Risk_Assessment Start Patient Prescribed Nirmatrelvir/Ritonavir Review_Meds Review Concomitant Medications Start->Review_Meds Is_CYP3A4_Substrate Is the medication a CYP3A4 substrate? Review_Meds->Is_CYP3A4_Substrate No_Interaction Low Risk of Interaction Is_CYP3A4_Substrate->No_Interaction No Assess_Therapeutic_Index Assess Therapeutic Index of the Concomitant Drug Is_CYP3A4_Substrate->Assess_Therapeutic_Index Yes Wide_Index Wide Therapeutic Index Assess_Therapeutic_Index->Wide_Index Wide Narrow_Index Narrow Therapeutic Index Assess_Therapeutic_Index->Narrow_Index Narrow Monitor Monitor for Adverse Effects Wide_Index->Monitor Consider_Alternatives Consider Dose Adjustment, Temporary Discontinuation, or Alternative COVID-19 Therapy Narrow_Index->Consider_Alternatives

Decision-making flowchart for managing potential drug-drug interactions.

Conclusion

The use of ritonavir as a pharmacokinetic enhancer has been instrumental in the success of oral antiviral therapies for both HIV and COVID-19. However, its potent inhibition of CYP3A4 necessitates a thorough understanding of its DDI potential. Stable isotope-labeled ritonavir, such as Ritonavir-¹³C,d₃ , serves as an indispensable tool for researchers and drug developers in accurately quantifying drug exposures, elucidating metabolic pathways, and ensuring the safe and effective use of these life-saving medications. While the direct application of Ritonavir-¹³C,d₃ in published COVID-19 DDI studies is not yet prominent, the principles and methodologies outlined in this guide provide a robust framework for its future use. As the landscape of COVID-19 therapeutics continues to evolve, the precise and reliable data generated from studies employing such advanced analytical techniques will be critical in optimizing patient care and navigating the complexities of polypharmacy in this vulnerable population.

The Role of Ritonavir-¹³C,d₃ in Early Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of isotopically labeled Ritonavir, specifically Ritonavir-¹³C,d₃, in the early stages of drug development. The primary application of this stable isotope-labeled compound is as an internal standard in bioanalytical methods, which are crucial for pharmacokinetic and therapeutic drug monitoring studies. This guide details the methodologies of these applications, presents relevant quantitative data, and illustrates the associated workflows and metabolic pathways.

Introduction to Ritonavir and Isotopic Labeling

Ritonavir is an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[1][2] Beyond its own antiviral activity, it is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[3] This property is leveraged in early drug development and clinical practice, where low doses of Ritonavir are used as a pharmacokinetic enhancer, or "booster," to increase the systemic exposure of other drugs that are metabolized by CYP3A4.[3]

Isotopic labeling involves the incorporation of stable (non-radioactive) heavy isotopes, such as carbon-13 (¹³C) and deuterium (²H or d), into a drug molecule.[2] Stable isotope-labeled (SIL) compounds are ideal internal standards for quantitative mass spectrometry-based bioanalysis because they are chemically identical to the analyte but have a different mass, allowing for precise differentiation and quantification.[4] Ritonavir-¹³C,d₃ is the ¹³C- and deuterium-labeled form of Ritonavir, designed for use as a tracer for quantitation during the drug development process.[2]

Core Application: Bioanalytical Quantification using LC-MS/MS

The principal role of Ritonavir-¹³C,d₃ in early drug development is as an internal standard (IS) for the accurate and precise quantification of Ritonavir in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This is essential for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate, and for therapeutic drug monitoring (TDM).[1][3]

Experimental Workflow for Ritonavir Quantification

The general workflow for quantifying Ritonavir in a biological sample using Ritonavir-¹³C,d₃ as an internal standard is a multi-step process. It begins with sample preparation to isolate the analyte and internal standard from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample add_is Spike with Ritonavir-¹³C,d₃ (IS) sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_reconstitute Evaporate and Reconstitute supernatant->dry_reconstitute lc_injection Inject into LC System dry_reconstitute->lc_injection chromatography Chromatographic Separation (e.g., C18 column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection quantification Quantification (Peak Area Ratio of Analyte to IS) ms_detection->quantification

Caption: Bioanalytical workflow for Ritonavir quantification.
Detailed Experimental Protocol: LC-MS/MS for Ritonavir in Human Plasma

The following is a representative protocol for the quantification of Ritonavir in human plasma using a stable isotope-labeled internal standard, based on common methodologies.[3][5][6]

1. Materials and Reagents:

  • Ritonavir reference standard

  • Ritonavir-¹³C,d₃ (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate

  • Control human plasma

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Ritonavir and Ritonavir-¹³C,d₃ in methanol (e.g., at 1 mg/mL).

  • Prepare a series of calibration standards by spiking control plasma with Ritonavir working solutions to achieve a concentration range (e.g., 2.0 to 5000 ng/mL).[7]

  • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Prepare a working solution of the internal standard (Ritonavir-¹³C,d₃) in methanol.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add the internal standard working solution.

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.[8]

  • Vortex the mixture for 3 minutes and centrifuge at 16,000 x g for 10 minutes.[8]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.[8]

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 75 mm, 2.7 µm).[7]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 35°C.[7]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ritonavir: m/z 721.3 → 296.1[7]

      • Ritonavir-¹³C,d₃ (Predicted): m/z 725.0 → 296.1 or another stable fragment (The precursor ion mass is increased by the number of ¹³C and deuterium atoms).

5. Data Analysis:

  • Quantify Ritonavir in the samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (Ritonavir-¹³C,d₃).

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.

  • Determine the concentration of Ritonavir in the unknown samples from the calibration curve.

Quantitative Data from Bioanalytical Method Validation

The use of Ritonavir-¹³C,d₃ as an internal standard allows for the development of highly reliable and validated bioanalytical methods. The tables below summarize typical validation parameters for such methods.

Table 1: Bioanalytical Method Validation Parameters for Ritonavir Quantification

Parameter Typical Value/Range Reference(s)
Linearity Range 2.0 - 5000 ng/mL [7]
Correlation Coefficient (r²) > 0.99 [3]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL [7]
Intra- and Inter-day Precision (%CV) < 15% [3]
Intra- and Inter-day Accuracy (%Bias) Within ±15% [3]

| Extraction Recovery | 85.7% - 106% |[7] |

Table 2: Representative Pharmacokinetic Parameters of Ritonavir

Parameter Value Condition Reference(s)
AUC₀₋₂₄ 13,069 ng·h/mL Lopinavir/Ritonavir (400/100 mg q24h) in ICU patients [9] from initial search
Cₜₑₒᵤgh 186 ng/mL Lopinavir/Ritonavir (400/100 mg q24h) in ICU patients [9] from initial search
t₁/₂ 19.6 h Lopinavir/Ritonavir (400/100 mg q24h) in ICU patients [9] from initial search

| Ki for CYP3A4 inhibition | 19 nM | In vitro |[9] |

Ritonavir's Mechanism of Action: CYP3A4 Inhibition

The primary pharmacological role of Ritonavir in many therapeutic regimens is the potent inhibition of CYP3A4, a key enzyme in drug metabolism. This inhibition slows the breakdown of co-administered drugs, thereby "boosting" their plasma concentrations and therapeutic effect.

cyp3a4_inhibition cluster_pathway Metabolic Pathway of a Co-administered Drug cluster_outcome Pharmacokinetic Outcome drug Co-administered Drug (e.g., another Protease Inhibitor) cyp3a4 CYP3A4 Enzyme (in Liver and Intestine) drug->cyp3a4 Metabolism metabolites Inactive Metabolites cyp3a4->metabolites increased_bioavailability Increased Bioavailability of Co-administered Drug cyp3a4->increased_bioavailability ritonavir Ritonavir ritonavir->cyp3a4 Inhibits prolonged_halflife Prolonged Half-life enhanced_efficacy Enhanced Therapeutic Efficacy

Caption: Ritonavir's inhibition of CYP3A4 boosts co-administered drugs.

Conclusion

In early drug development, Ritonavir-¹³C,d₃ serves a critical and specialized role as a stable isotope-labeled internal standard. Its use in LC-MS/MS bioanalytical methods is fundamental for the accurate quantification of Ritonavir in biological matrices. This enables reliable pharmacokinetic profiling and the assessment of drug-drug interactions, which are essential for establishing the safety and efficacy of new therapeutic agents, particularly those metabolized by CYP3A4 and intended for co-administration with Ritonavir as a pharmacokinetic enhancer. The precision and accuracy afforded by methods using Ritonavir-¹³C,d₃ are indispensable for making informed decisions throughout the drug development pipeline.

References

An In-depth Technical Guide to the Physical and Chemical Stability of Ritonavir-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Ritonavir Stability

Ritonavir is an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[3] Its stability is a critical attribute for ensuring safety and efficacy.[3] Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[3] These studies provide insights into the degradation pathways and help in the development of stable formulations and reliable analytical methods.[3] Ritonavir is known to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4][5]

Quantitative Stability Data

Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, expose the drug substance to various stress conditions to accelerate its decomposition. The following table summarizes the quantitative results from such studies on Ritonavir.

Stress ConditionReagent/ParametersExposure TimeTemperatureDegradation (%)Reference
Acid Hydrolysis 1N Hydrochloric Acid15 minutes60°C15.5%[6]
Alkaline Hydrolysis 1N Sodium Hydroxide15 minutes60°C14.5%[6]
Oxidation 30% Hydrogen Peroxide15 minutes60°C13.2%[6]
Photodegradation UV Light-Ambient12.6%[6]
Thermal Degradation Heat24 hours60°C< 6.0%[3][6]
Neutral Hydrolysis Water15 minutes60°C< 6.0%[6]

Table 1: Summary of Forced Degradation Studies on Ritonavir.

Experimental Protocols

Detailed methodologies are crucial for reproducing stability studies. The following sections outline the typical protocols for analytical determination and forced degradation of Ritonavir.

Stability-Indicating HPLC Method

A common analytical technique for assessing Ritonavir stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[7]

  • Column: C18 columns are frequently used for separation (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 × 150 mm; Waters XTerra C18, 5 µm, 250 mm x 4.6 mm).[4][8]

  • Mobile Phase: A mixture of an organic solvent and an acidic aqueous buffer is typical. Examples include:

    • Acetonitrile and 0.05 M Phosphoric Acid (55:45, v/v).[8]

    • Methanol and Water (in a gradient elution).[3]

    • Water, Methanol, and Acetonitrile (40:20:40, v/v/v).[5]

  • Flow Rate: Typically maintained around 1.0 mL/min.[7][8]

  • Detection: UV detection is commonly performed at wavelengths between 210 nm and 240 nm.[3][7]

  • Retention Time: The retention time for Ritonavir varies depending on the specific method but is generally well-resolved from degradation products.[3][8]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to generate the likely degradation products that could form under various storage conditions.

  • Preparation of Stock Solution: A stock solution of Ritonavir is typically prepared in a solvent like methanol or acetonitrile.[8]

  • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1N or 1N HCl) and often heated (e.g., at 60°C or 85°C) for a specified period (e.g., 1 to 2 hours).[3][9] The solution is then neutralized before analysis.

  • Alkaline Hydrolysis: The drug solution is treated with a base (e.g., 0.1N or 1N NaOH) and heated under similar conditions as acid hydrolysis, followed by neutralization.[3][9]

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), at room temperature or elevated temperatures for a set duration.[6][9]

  • Thermal Degradation: A solid sample of the drug or a solution is exposed to dry heat (e.g., 60°C to 100°C) for an extended period, such as 24 hours or more.[3][7]

  • Photolytic Degradation: The drug solution is exposed to a light source, such as a UV lamp, for a defined period to assess photosensitivity.[6]

  • Sample Analysis: After exposure to the stress condition, the samples are diluted with the mobile phase to a suitable concentration and analyzed by the validated stability-indicating HPLC method.[8]

Visualizations: Workflows and Pathways

Experimental Workflow for Stability Testing

The following diagram illustrates the typical workflow for conducting a forced degradation study of Ritonavir.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis A Ritonavir API or Formulation Sample B Prepare Stock Solution (e.g., in Methanol) A->B C Acid Hydrolysis (HCl, Heat) B->C D Alkaline Hydrolysis (NaOH, Heat) B->D E Oxidation (H2O2) B->E F Thermal (Dry Heat) B->F G Photolytic (UV/Vis Light) B->G H Neutralize & Dilute Stressed Samples C->H D->H E->H F->H G->H I Inject into HPLC System H->I J Analyze Data: - Assay (% Remaining) - Peak Purity - Degradant Peaks I->J

Caption: Forced degradation experimental workflow for Ritonavir.

Key Degradation Pathways of Ritonavir

Ritonavir's complex structure contains several moieties susceptible to chemical degradation. Studies have shown that hydrolysis and oxidation are primary degradation pathways, with eight degradation products being characterized in one study.[5] The carbamate and urea functionalities are particularly prone to hydrolytic cleavage.[4]

G cluster_pathways Degradation Pathways cluster_sites Susceptible Moieties Ritonavir Ritonavir Molecule Hydrolysis Hydrolytic Stress (Acid/Base) Ritonavir->Hydrolysis attacks Oxidation Oxidative Stress (H2O2) Ritonavir->Oxidation attacks Carbamate Carbamate Linkage Hydrolysis->Carbamate cleaves Urea Urea Linkage Hydrolysis->Urea cleaves Thiazole Thiazole Rings Oxidation->Thiazole modifies DegradationProducts Formation of Multiple Degradation Products Carbamate->DegradationProducts Urea->DegradationProducts Thiazole->DegradationProducts

Caption: Logical relationship of Ritonavir degradation pathways.

References

Introduction to Isotopic Labeling in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mass Spectrum of Ritonavir-13C,d3

For researchers, scientists, and drug development professionals, understanding the mass spectrum of isotopically labeled compounds is crucial for pharmacokinetic studies, metabolite identification, and quantitative bioanalysis. This compound, a stable isotope-labeled version of the HIV protease inhibitor Ritonavir, serves as an essential internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides a detailed overview of its mass spectrum, based on established fragmentation patterns of unlabeled Ritonavir and related isotopologues.

Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C) or Deuterium (²H or D). In mass spectrometry, this results in a predictable increase in the mass of the molecule and its fragments. When used as an internal standard, the labeled compound co-elutes with the unlabeled analyte but is distinguished by its higher mass-to-charge ratio (m/z), allowing for precise quantification while correcting for variations in sample preparation and instrument response.[1]

This compound has a nominal mass increase of 4 Daltons compared to its unlabeled counterpart, resulting from the incorporation of one ¹³C atom and three deuterium atoms.

Predicted Mass Spectral Data

The mass spectral data for this compound is not publicly available in extensive libraries. However, by analyzing the known fragmentation of unlabeled Ritonavir and its deuterated (d6) analogue, a highly confident prediction can be made.[2][3]

In positive ion electrospray ionization (ESI) mode, Ritonavir typically forms a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion reveals a characteristic fragmentation pattern.

Assumption on Labeling Position: Based on the fragmentation of Ritonavir-d6, where the six deuterium atoms are located on the isopropyl-thiazole moiety, it is assumed that the ¹³C and d3 labels in this compound are also located on the portion of the molecule that yields the m/z 296 fragment.[2][4] This fragment is a result of the cleavage of the central amide bond.

The following table summarizes the expected m/z values for the key ions.

Ion DescriptionUnlabeled Ritonavir (m/z)This compound (Predicted m/z)Mass Shift (Da)
Precursor Ion [M+H]⁺721.3725.3+4
Product Ion 1426.2426.20
Product Ion 2296.1300.1+4

Fragmentation Pathway and Visualization

The primary fragmentation of Ritonavir involves the cleavage of the amide bond linking the two halves of the molecule. The resulting major product ions are used for quantification in Multiple Reaction Monitoring (MRM) assays.

G Ritonavir Ritonavir [M+H]⁺ m/z = 721.3 Fragment1 Fragment 1 m/z = 426.2 Ritonavir->Fragment1 CID Fragment2 Fragment 2 m/z = 296.1 Ritonavir->Fragment2 CID Ritonavir_labeled This compound [M+H]⁺ m/z = 725.3 Ritonavir_labeled->Fragment1 CID Fragment2_labeled Fragment 2 (Labeled) m/z = 300.1 Ritonavir_labeled->Fragment2_labeled CID

Caption: Predicted fragmentation of Ritonavir and this compound.

Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical experimental protocol for the quantitative analysis of Ritonavir using a stable isotope-labeled internal standard like this compound.[5][6]

4.1. Materials and Reagents

  • Ritonavir reference standard

  • This compound (internal standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other biological matrix)

4.2. Sample Preparation

  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., at 100 ng/mL) and vortex briefly.

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.3. Liquid Chromatography Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.6-5.0 min: Return to 30% B (re-equilibration)

4.4. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000)

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Collision Gas: Nitrogen

  • MRM Transitions:

    • Ritonavir: 721.3 → 296.1 (Quantifier), 721.3 → 426.2 (Qualifier)

    • This compound: 725.3 → 300.1 (Quantifier)

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Spike Spike with IS (this compound) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC Inject MS MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for bioanalysis of Ritonavir.

Conclusion

While direct experimental mass spectra for this compound are not widely published, a robust understanding of its behavior can be derived from the known fragmentation pathways of the unlabeled drug and its other isotopic analogues. The predicted mass shift of +4 Da for both the precursor ion and the key fragment at m/z 296.1 provides a solid basis for developing and validating quantitative bioanalytical methods. The provided experimental protocol represents a standard and effective approach for utilizing this compound as an internal standard in regulated and research environments.

References

Methodological & Application

Application Note: Quantification of Ritonavir in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

AN-RTV-001

Introduction

Ritonavir is an antiretroviral protease inhibitor widely used in the management of human immunodeficiency virus (HIV) infections.[1][2] It is frequently prescribed as a pharmacokinetic enhancer (booster) for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies of Ritonavir are crucial for optimizing therapeutic efficacy, minimizing toxicity, and managing drug-drug interactions.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying drugs in biological matrices because of its high sensitivity, specificity, and reproducibility.[1]

This application note details a robust and validated LC-MS/MS method for the sensitive and accurate quantification of Ritonavir in human plasma, utilizing its stable isotope-labeled analog, Ritonavir-13C,d3, as the internal standard (IS). The protocol employs a straightforward protein precipitation technique for sample preparation.

Experimental Protocol

Materials and Reagents
  • Ritonavir reference standard

  • This compound internal standard (IS)

  • HPLC-grade Methanol[1]

  • HPLC-grade Acetonitrile[1][3]

  • Formic Acid[3][4]

  • Ammonium Acetate[5]

  • Reagent-grade water

  • Blank human plasma[1]

Instrumentation
  • A UHPLC or HPLC system capable of delivering reproducible gradients.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ritonavir and this compound in methanol to prepare individual stock solutions.[3][5] Store at 2-8°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol/water mixture.[3]

  • Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the appropriate working solutions to create a calibration curve and QC samples at low, medium, and high concentrations.[3][4] A typical calibration range is 2.0 to 5000 ng/mL.[3]

Sample Preparation Protocol

A simple protein precipitation method is used for sample extraction.[1][3]

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add the internal standard solution.

  • Add 200 µL of ice-cold acetonitrile containing the IS.[3]

  • Vortex the mixture for 2 minutes to precipitate plasma proteins.[3]

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[3]

  • Transfer the clear supernatant to a new vial or 96-well plate.

  • Dilute the supernatant with an equal volume of the initial mobile phase (e.g., 100 µL of supernatant + 100 µL of mobile phase A) to reduce solvent strength.[3][4]

  • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[3]

LC-MS/MS Conditions

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Conditions

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 75 mm, 2.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.3 mL/min[3]
Gradient Isocratic or gradient elution may be used. An example is 52:48 (A:B).[3]
Column Temp. 35°C[3]

| Injection Volume | 5 µL[3] |

Table 2: Mass Spectrometry Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)[3]
Ritonavir Transition m/z 721.3 → 296.1[3][6][7]
This compound IS Transition To be optimized, expected m/z > 721.3
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 20 psi

| Capillary Voltage | 4000 V |

Note: MS parameters such as Collision Energy (CE) and Declustering Potential (DP) must be optimized for the specific instrument used.

Method Performance

The method was validated according to regulatory guidelines, demonstrating excellent performance.[3]

Table 3: Summary of Method Validation Parameters

Parameter Result
Linearity Range 2.0 - 5000 ng/mL[3]
Correlation Coefficient (r²) ≥ 0.99[1]
Intra-day Precision (%CV) < 15%[4][8]
Inter-day Precision (%CV) < 15%[4][8]
Accuracy (% Bias) Within ±15% of nominal values (±20% at LLOQ)[4]
Extraction Recovery 85.7% – 106%[3]

| Matrix Effect | Minimal and compensated by the internal standard[4] |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample handling to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Plasma Sample (Calibrator, QC, or Unknown) p2 2. Add Internal Standard (this compound) p1->p2 p3 3. Protein Precipitation (Add Acetonitrile) p2->p3 p4 4. Vortex & Centrifuge p3->p4 p5 5. Collect Supernatant p4->p5 a1 6. Inject Sample into UHPLC System p5->a1 a2 7. Chromatographic Separation (C18 Column) a1->a2 a3 8. ESI Ionization (Positive Mode) a2->a3 a4 9. MS/MS Detection (MRM Scan) a3->a4 d1 10. Peak Integration & Ratio Calculation (Analyte/IS) a4->d1 d2 11. Quantify against Calibration Curve d1->d2 d3 12. Final Concentration (ng/mL) d2->d3

References

Application Notes and Protocols for the Analysis of Ritonavir with an Isotopic Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ritonavir is an antiretroviral protease inhibitor used to treat HIV/AIDS.[1][2] Accurate and reliable quantification of Ritonavir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research.[1][3] The use of a stable isotope-labeled internal standard, such as Ritonavir-D6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for variability in sample preparation and matrix effects.[4][5]

This document provides detailed application notes and protocols for the sample preparation of Ritonavir and its isotopic standard from human plasma for LC-MS/MS analysis. The most common and effective methods, including protein precipitation, and solid-phase extraction, are described.

Key Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and available resources.

  • Protein Precipitation (PPT): This is a simple and rapid method suitable for high-throughput analysis.[3][6] It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[3][5][6]

  • Solid-Phase Extraction (SPE): SPE is a more selective technique that can provide cleaner extracts and higher analyte concentration, leading to improved sensitivity.[7][8] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[7][8]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol describes a simple and rapid protein precipitation method for the extraction of Ritonavir from human plasma.

Materials and Reagents:

  • Human plasma

  • Ritonavir reference standard

  • Ritonavir-D6 internal standard (IS)

  • Acetonitrile (HPLC grade)[3][6]

  • Methanol (HPLC grade)[1][6]

  • Reagent grade water

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Standard and QC Samples:

    • Prepare stock solutions of Ritonavir and Ritonavir-D6 in methanol.[4][6]

    • Prepare working solutions by diluting the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).[1]

    • Spike blank human plasma with the working solutions to create calibration standards and quality control (QC) samples at various concentrations.[4][6] For example, calibration standards can range from 2.0 to 5000 ng/mL.[6] QC samples can be prepared at low, medium, and high concentrations (e.g., 5.0, 1000, and 2000 ng/mL).[6]

  • Sample Extraction:

    • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[6]

    • Add 20 µL of the Ritonavir-D6 internal standard working solution (e.g., 1 µg/mL).[4]

    • Add 200 µL of cold acetonitrile (containing the internal standard if not added separately) to precipitate the proteins.[6]

    • Vortex the mixture for 2 minutes.[6]

    • Centrifuge at 14,300 x g for 10 minutes to pellet the precipitated proteins.[6]

  • Supernatant Transfer and Analysis:

    • Carefully transfer 100 µL of the clear supernatant to an HPLC vial.[6]

    • Dilute the supernatant with 100 µL of the initial mobile phase.[6]

    • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.[6]

Workflow Diagram for Protein Precipitation:

cluster_prep Sample Preparation cluster_analysis Analysis s1 Pipette 100 µL Plasma s2 Add 20 µL Ritonavir-D6 IS s1->s2 s3 Add 200 µL Acetonitrile s2->s3 s4 Vortex for 2 min s3->s4 s5 Centrifuge at 14,300 x g for 10 min s4->s5 a1 Transfer 100 µL Supernatant s5->a1 a2 Dilute with Mobile Phase a1->a2 a3 Inject into LC-MS/MS a2->a3

Caption: Workflow for Ritonavir extraction using protein precipitation.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general procedure for solid-phase extraction, which can be optimized based on the specific SPE cartridge and equipment available.

Materials and Reagents:

  • Human plasma

  • Ritonavir reference standard

  • Ritonavir-D6 internal standard (IS)

  • Methanol (HPLC grade)[7]

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium formate

  • SPE cartridges (e.g., C18)[9]

  • SPE manifold

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge (for sample pre-treatment)

Procedure:

  • Preparation of Standard and QC Samples:

    • Prepare standards and QC samples in blank plasma as described in Protocol 1.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add the internal standard.

    • Dilute the sample with an acidic solution (e.g., 2% formic acid in water) to facilitate binding to the SPE sorbent.

    • Centrifuge to remove any particulates.[8]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of reagent grade water.[7] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove unretained interferences.

  • Elution:

    • Elute the Ritonavir and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[8] Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the LC-MS/MS mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Workflow Diagram for Solid-Phase Extraction:

cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis p1 Plasma Sample + IS p2 Dilute and Acidify p1->p2 s2 Load Sample p2->s2 s1 Condition Cartridge s1->s2 s3 Wash s2->s3 s4 Elute s3->s4 a1 Evaporate Eluate s4->a1 a2 Reconstitute a1->a2 a3 Inject into LC-MS/MS a2->a3

Caption: Workflow for Ritonavir extraction using solid-phase extraction.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of Ritonavir in human plasma using LC-MS/MS with an isotopic standard.

Table 1: Method Validation Parameters

ParameterProtein PrecipitationSolid-Phase Extraction
Linearity Range (ng/mL)2.0 - 5000[6]8.0 - 1600[9]
Correlation Coefficient (r²)≥ 0.995[6]> 0.99[9]
Lower Limit of Quantification (LLOQ)2.0 ng/mL[6]8.0 ng/mL[1]
Intraday Precision (%CV)< 15%< 15%
Interday Precision (%CV)< 15%< 15%
Accuracy (%)85.7 - 106%[6]89.07% (average recovery)[9]

Table 2: Recovery and Matrix Effect

ParameterProtein PrecipitationSolid-Phase Extraction
Ritonavir
Recovery85.7% - 106%[6]~89%[9]
Matrix Effect87.8% - 112%[6]Not significant[9]
Isotopic Standard (e.g., D6-Ritonavir)
RecoveryNot explicitly stated, but IS compensates~90%[9]
Matrix EffectNo significant effect observed[4]Not significant[9]

LC-MS/MS Analysis

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 75 mm, 2.7 µm)[6]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid or an ammonium acetate buffer.[1][6]

  • Flow Rate: 0.3 - 0.5 mL/min[6][10]

  • Column Temperature: 35 - 40 °C[5][6]

Mass Spectrometric Conditions (Typical):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3][6]

  • MRM Transitions:

    • Ritonavir: m/z 721.3 ⟶ 296.1[6][9]

    • Ritonavir-D6 (IS): m/z 727.3 ⟶ 302.1 (example, may vary)

Conclusion

The described sample preparation protocols, in conjunction with a validated LC-MS/MS method using an isotopic internal standard, provide a robust and reliable framework for the quantitative analysis of Ritonavir in a research or clinical setting. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study. Protein precipitation offers speed and simplicity, while solid-phase extraction provides cleaner samples and potentially higher sensitivity. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Ritonavir in Human Plasma using Ritonavir-¹³C,d₃ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantitative determination of Ritonavir in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ritonavir-¹³C,d₃, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method is validated over a linear range suitable for therapeutic drug monitoring and pharmacokinetic studies, demonstrating excellent performance in terms of linearity, precision, accuracy, and recovery. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for Ritonavir quantification in a bioanalytical setting.

Introduction

Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of human immunodeficiency virus (HIV) infection.[1][2] It is also frequently utilized as a pharmacokinetic enhancer (booster) for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Accurate and reliable quantification of Ritonavir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and bioequivalence studies.[1][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of drugs in biological fluids due to its inherent selectivity, sensitivity, and speed.[1] The use of a stable isotope-labeled internal standard, such as Ritonavir-¹³C,d₃, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the determination of Ritonavir in human plasma using Ritonavir-¹³C,d₃ as the internal standard.

Experimental

Materials and Reagents
  • Ritonavir reference standard

  • Ritonavir-¹³C,d₃ internal standard

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Drug-free human plasma (with K₂EDTA as anticoagulant)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in Table 1.

ParameterCondition
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or Gradient (see protocol)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 10 °C
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The multiple reaction monitoring (MRM) transitions for Ritonavir and Ritonavir-¹³C,d₃ are listed in Table 2.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ritonavir 721.3296.1
Ritonavir-¹³C,d₃ (IS) 725.3298.1

Note: The exact m/z values for Ritonavir-¹³C,d₃ may vary slightly based on the specific labeling pattern. The values provided are illustrative.

Protocols

Preparation of Stock and Working Solutions
  • Ritonavir Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ritonavir reference standard and dissolve it in 10 mL of methanol.

  • Ritonavir-¹³C,d₃ (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Ritonavir-¹³C,d₃ and dissolve it in 1 mL of methanol.

  • Ritonavir Working Solutions: Prepare serial dilutions of the Ritonavir stock solution with methanol:water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Spike appropriate amounts of the Ritonavir working solutions into drug-free human plasma to prepare calibration standards at concentrations ranging from 2 to 2000 ng/mL.

  • Prepare quality control (QC) samples in drug-free human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Preparation Protocol (Protein Precipitation)

The following workflow outlines the sample preparation procedure:

G cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) is_addition Add 20 µL IS Working Solution (100 ng/mL Ritonavir-¹³C,d₃) plasma->is_addition vortex1 Vortex Mix (10 sec) is_addition->vortex1 precipitation Add 150 µL Acetonitrile vortex1->precipitation vortex2 Vortex Mix (30 sec) precipitation->vortex2 centrifuge Centrifuge (14,000 rpm, 5 min, 4 °C) vortex2->centrifuge supernatant_transfer Transfer 100 µL Supernatant centrifuge->supernatant_transfer dilution Add 100 µL Water supernatant_transfer->dilution vortex3 Vortex Mix (10 sec) dilution->vortex3 injection Inject 5 µL into LC-MS/MS vortex3->injection

Caption: Protein Precipitation Workflow for Plasma Sample Preparation.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 2 to 2000 ng/mL for Ritonavir in human plasma. The calibration curve was constructed by plotting the peak area ratio of Ritonavir to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently greater than 0.99.

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
Ritonavir2 - 2000> 0.99
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated using QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) in six replicates. The results are presented in Table 3. The precision, expressed as the coefficient of variation (%CV), was less than 15%, and the accuracy, expressed as the percentage of the nominal value, was within 85-115%.[4] For the LLOQ, precision was within 20% and accuracy was within 80-120%.[4]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 28.5105.211.2102.8
LQC 66.198.77.8101.5
MQC 2004.5102.35.999.6
HQC 16003.897.94.798.2
Recovery and Matrix Effect

The extraction recovery of Ritonavir and the matrix effect were assessed at LQC and HQC levels. The extraction recovery was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC 692.598.1
HQC 160095.1101.3

The results indicate high and consistent recovery and negligible matrix effect, demonstrating the robustness of the sample preparation method.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical workflow of the bioanalytical method development and validation process.

G cluster_workflow Bioanalytical Method Workflow method_dev Method Development sample_prep Sample Preparation (Protein Precipitation) method_dev->sample_prep lc_dev LC Method Optimization (Column, Mobile Phase) method_dev->lc_dev ms_dev MS/MS Parameter Tuning (MRM Transitions) method_dev->ms_dev validation Method Validation sample_prep->validation lc_dev->validation ms_dev->validation linearity Linearity & Range validation->linearity precision Precision & Accuracy validation->precision recovery Recovery & Matrix Effect validation->recovery stability Stability validation->stability sample_analysis Sample Analysis validation->sample_analysis pk_studies Pharmacokinetic Studies sample_analysis->pk_studies tdm Therapeutic Drug Monitoring sample_analysis->tdm

Caption: Logical Workflow of Bioanalytical Method Development.

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of Ritonavir in human plasma. The use of a stable isotope-labeled internal standard, Ritonavir-¹³C,d₃, ensures high accuracy and precision. The method has been successfully validated over a clinically relevant concentration range and is suitable for high-throughput analysis in support of pharmacokinetic studies and therapeutic drug monitoring of Ritonavir.

References

Application of Ritonavir-¹³C,d₃ in Drug Metabolism Studies: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, an antiretroviral agent, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system. This characteristic has led to its widespread use as a pharmacokinetic enhancer, or "booster," for other drugs that are metabolized by CYP3A4. The stable isotope-labeled version, Ritonavir-¹³C,d₃, serves as an invaluable tool in drug metabolism studies. Its chemical and biological properties are virtually identical to those of unlabeled ritonavir, making it an ideal internal standard for bioanalytical assays and a tracer for metabolic fate studies. This document provides detailed application notes and protocols for the use of Ritonavir-¹³C,d₃ in drug metabolism research.

Stable isotope labeling involves the substitution of one or more atoms in a molecule with their stable (non-radioactive) isotopes, such as deuterium (²H or D) or carbon-13 (¹³C). This subtle change in mass allows for the differentiation of the labeled and unlabeled compounds by mass spectrometry without altering the molecule's fundamental chemical behavior[1][2][3].

Mechanism of Action: Ritonavir as a CYP3A4 Inhibitor

Ritonavir's primary role in drug metabolism studies stems from its potent and irreversible inhibition of CYP3A4.[4] CYP3A4 is a crucial enzyme responsible for the metabolism of a vast number of therapeutic agents. By inhibiting this enzyme, ritonavir can significantly increase the plasma concentration and prolong the half-life of co-administered drugs, a strategy known as "ritonavir boosting."[4] This mechanism-based inactivation of CYP3A4 is a key area of investigation in drug-drug interaction studies.[5]

The major metabolic pathways of ritonavir itself are mediated by CYP3A and, to a lesser extent, CYP2D6.[6][7] The main transformation is an isopropylthiazole oxidation.[4]

Signaling Pathway of Ritonavir Metabolism and CYP3A4 Inhibition

Ritonavir_Metabolism_and_Inhibition Ritonavir Ritonavir CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 Metabolized by CYP2D6 CYP2D6 Enzyme Ritonavir->CYP2D6 Metabolized by (minor) Inhibition Irreversible Inhibition Ritonavir->Inhibition Causes Metabolites Oxidative Metabolites CYP3A4->Metabolites CoAdminMetabolites Metabolites of Co-administered Drug CYP3A4->CoAdminMetabolites Metabolism Blocked Inhibition->CYP3A4 Acts on IncreasedExposure Increased Plasma Exposure of Co-administered Drug Inhibition->IncreasedExposure Leads to CoAdminDrug Co-administered CYP3A4 Substrate Drug CoAdminDrug->CYP3A4 Metabolized by CoAdminDrug->IncreasedExposure

Caption: Ritonavir's metabolic pathway and its inhibitory effect on CYP3A4.

Quantitative Data Summary

The following tables summarize key quantitative parameters for ritonavir.

Table 1: In Vitro CYP3A4 Inhibition by Ritonavir
ParameterValue (µM)Substrate UsedSystem
IC₅₀0.014 - 0.034Testosterone / MidazolamHuman Liver Microsomes
Kᵢ0.019TestosteroneRecombinant CYP3A4

Data sourced from multiple studies evaluating ritonavir's inhibitory potential.

Table 2: Pharmacokinetic Parameters of Oral Ritonavir in Healthy Adults
ParameterValueNotes
Tₘₐₓ (h)3 - 5Time to reach maximum plasma concentration.
t₁/₂ (h)3 - 5Elimination half-life.
Apparent Oral Clearance (L/h)7 - 9
Protein Binding (%)98 - 99Primarily to albumin and alpha-1 acid glycoprotein.[6]

Pharmacokinetic parameters can vary based on dosage, formulation, and patient population.[6][7][8][9]

Table 3: Bioanalytical Parameters for Ritonavir Quantification using Ritonavir-¹³C,d₃
ParameterValue
Linearity Range (ng/mL)2 - 2000
Inter-day Precision (% CV)< 15%
Intra-day Precision (% CV)< 15%
Accuracy (% Deviation)< 15%

These values are typical for a validated LC-MS/MS method and may vary depending on the specific protocol and instrumentation.[10][11]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Ritonavir

This protocol describes a method to determine the inhibitory potential of ritonavir on CYP3A4 activity using midazolam as a probe substrate in human liver microsomes.

Materials:

  • Ritonavir

  • Midazolam (CYP3A4 substrate)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., diazepam) for quenching

  • LC-MS/MS system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of ritonavir in a suitable solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of midazolam in a suitable solvent.

    • Prepare working solutions of ritonavir and midazolam by diluting the stock solutions in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-incubate HLMs (final concentration typically 0.1-0.5 mg/mL) with various concentrations of ritonavir in potassium phosphate buffer at 37°C for 5-10 minutes. Include a vehicle control (no ritonavir).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Immediately add midazolam to a final concentration representative of its Kₘ for CYP3A4 (e.g., 1-5 µM).

    • Incubate at 37°C for a predetermined time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

    • Vortex the samples to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.[10]

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of the primary metabolite of midazolam, 1'-hydroxymidazolam.

    • Monitor the specific parent-to-product ion transitions for 1'-hydroxymidazolam and the internal standard.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence and absence of ritonavir.

    • Plot the percentage of inhibition against the ritonavir concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve.

Experimental Workflow for CYP3A4 Inhibition Assay```dot

CYP3A4_Inhibition_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare Stock Solutions (Ritonavir, Midazolam, Buffer) prep_hlm Prepare Human Liver Microsomes (HLMs) pre_incubate Pre-incubate HLMs with Ritonavir (or Vehicle) at 37°C prep_hlm->pre_incubate add_nadph Initiate Reaction with NADPH Regenerating System pre_incubate->add_nadph add_midazolam Add Midazolam Substrate add_nadph->add_midazolam incubate Incubate at 37°C add_midazolam->incubate quench Quench Reaction with Acetonitrile + Internal Standard incubate->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Rate of 1'-hydroxymidazolam Formation analyze->calculate plot Plot % Inhibition vs. [Ritonavir] calculate->plot determine_ic50 Determine IC₅₀ Value plot->determine_ic50

Caption: Workflow for quantifying ritonavir using a stable isotope-labeled internal standard.

Conclusion

Ritonavir-¹³C,d₃ is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and precision of bioanalytical methods, compensating for variability in sample preparation and instrument response. [10][11]Furthermore, the well-characterized CYP3A4 inhibitory properties of ritonavir make it a standard for in vitro and in vivo drug-drug interaction studies. The protocols and data presented here provide a comprehensive guide for the effective application of Ritonavir-¹³C,d₃ in a research setting.

References

Application of Ritonavir-13C,d3 in Pediatric Pharmacokinetic Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ritonavir-13C,d3, a stable isotope-labeled form of the HIV protease inhibitor ritonavir, in pediatric pharmacokinetic (PK) research. The use of stable isotopes offers a significant advantage in pediatric populations, as it avoids radiation exposure associated with radioisotopes and allows for safer, more precise studies in vulnerable subjects. These notes are intended to guide researchers in designing and executing robust pharmacokinetic studies in children.

Introduction to Ritonavir and the Role of Stable Isotopes in Pediatric Pharmacokinetics

Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, a characteristic that has led to its widespread use as a pharmacokinetic enhancer for other protease inhibitors in the treatment of HIV infection.[1] Understanding its disposition in children is critical for appropriate dosing and to minimize potential toxicities. However, conducting clinical pharmacology studies in pediatric populations presents unique ethical and practical challenges.

Stable isotope labeling, such as the incorporation of Carbon-13 (¹³C) and deuterium (d), offers a powerful tool to overcome these challenges. The use of this compound allows for:

  • Microdosing Studies: Administration of a sub-therapeutic, non-pharmacologically active dose to characterize the drug's pharmacokinetic profile without exposing the child to unnecessary therapeutic levels.

  • Absolute Bioavailability Studies: Simultaneous intravenous administration of a microdose of labeled drug and oral administration of the unlabeled therapeutic dose, allowing for the precise determination of the fraction of the drug that reaches systemic circulation.

  • Metabolic Profiling: Tracing the metabolic fate of the drug with high specificity and sensitivity.

Quantitative Pharmacokinetic Data of Ritonavir in Pediatric Populations

The following tables summarize key pharmacokinetic parameters of ritonavir and co-administered protease inhibitors from various pediatric studies. These data can serve as a reference for designing new studies and for comparison with data obtained using this compound.

Table 1: Pharmacokinetic Parameters of Lopinavir/Ritonavir in HIV-Infected Children

Age Group/Weight BandLopinavir AUC₀₋₁₂ (µg·h/mL)Lopinavir Cmax (µg/mL)Lopinavir C₁₂ (µg/mL)Reference
15-25 kg106.9 (Geometric Mean)12.0 (Geometric Mean)4.9 (Geometric Mean)[2][3]
≥25-35 kg106.9 (Geometric Mean)12.0 (Geometric Mean)4.9 (Geometric Mean)[2][3]
>35 kg106.9 (Geometric Mean)12.0 (Geometric Mean)4.9 (Geometric Mean)[2][3]
3-25 kg (WHO weight bands)196 (Geometric Mean AUC₀₋₂₄)-2.47 (Geometric Mean Cmin)[4][5]

Table 2: Pharmacokinetic Parameters of Darunavir/Ritonavir in HIV-Infected Children

Age Group/Weight BandDarunavir AUC₀₋₂₄ (mg·h/L)Darunavir Cmax (mg/L)Darunavir Ctrough (mg/L)Reference
14–24.9 kg (600/100 mg QD)94.3 (Geometric Mean)9.1 (Geometric Mean)1.5 (Geometric Mean)[6][7]
≥25 kg (800/100 mg QD)94.3 (Geometric Mean)9.1 (Geometric Mean)1.5 (Geometric Mean)[6][7]
10 to <15 kg (35/7 mg/kg QD)Modeled to match adult exposure--[8]
15 to <30 kg (600/100 mg QD)Modeled to match adult exposure--[8]

Experimental Protocols

Protocol for a Pediatric Microdosing Study to Determine Absolute Bioavailability of Ritonavir

This protocol outlines a study to determine the absolute oral bioavailability of ritonavir in a pediatric population using a simultaneous intravenous microdose of this compound and an oral therapeutic dose of unlabeled ritonavir.

3.1.1. Study Design and Population

  • Design: Open-label, single-sequence, two-period study.

  • Population: HIV-infected children for whom ritonavir-boosted therapy is clinically indicated. Age range to be defined based on the specific research question (e.g., infants, young children, adolescents).

  • Ethics: The protocol must be approved by a relevant Institutional Review Board (IRB) or Ethics Committee. Informed consent from parents or legal guardians and assent from the child (if age-appropriate) are mandatory.

3.1.2. Dosing and Administration

  • Oral Dose: Standard therapeutic oral dose of unlabeled ritonavir, administered as per clinical guidelines.

  • Intravenous Microdose: A sterile, pyrogen-free solution of this compound (e.g., 1 µg/kg) administered as a short intravenous infusion concurrently with the oral dose.

3.1.3. Blood Sampling

  • Schedule: Collect sparse blood samples (e.g., 0.2-0.5 mL) at pre-dose, and at 1, 2, 4, 8, 12, and 24 hours post-dose. The sampling schedule should be optimized based on prior pharmacokinetic modeling and simulation.

  • Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma, which should then be stored at -80°C until analysis.

3.1.4. Bioanalytical Method: LC-MS/MS Quantification of Ritonavir and this compound

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard (e.g., a different stable isotope-labeled ritonavir or a structural analog).

    • Precipitate proteins by adding 150 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Unlabeled Ritonavir: e.g., m/z 721.3 -> 296.1

      • This compound: e.g., m/z 727.3 -> 302.1 (Note: The exact m/z will depend on the specific labeling pattern of the 13C and d atoms).

      • Internal Standard: To be determined based on the chosen standard.

  • Calibration and Quality Control: Prepare calibration standards and quality control samples by spiking known concentrations of unlabeled ritonavir and this compound into blank pediatric plasma.

3.1.5. Pharmacokinetic Analysis

  • Calculate the area under the concentration-time curve (AUC) for both the oral (unlabeled) and intravenous (labeled) ritonavir using non-compartmental analysis.

  • Absolute Bioavailability (F) will be calculated using the following formula: F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv)

Visualizations

Ritonavir's Mechanism of CYP3A4 Inhibition

Ritonavir's primary role as a pharmacokinetic enhancer stems from its potent inhibition of the CYP3A4 enzyme, which is responsible for the metabolism of many drugs, including other protease inhibitors.

Ritonavir_CYP3A4_Inhibition cluster_GutLiver Gut and Liver Ritonavir Ritonavir CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 Potent Inhibition ProteaseInhibitor Co-administered Protease Inhibitor (e.g., Lopinavir) ProteaseInhibitor->CYP3A4 Metabolism by CYP3A4 IncreasedPILevels Increased and Sustained Protease Inhibitor Levels in Bloodstream ProteaseInhibitor->IncreasedPILevels Leads to Metabolites Inactive Metabolites

Ritonavir's potent inhibition of CYP3A4-mediated metabolism.
Experimental Workflow for Pediatric Microdosing Study

The following diagram illustrates the key steps in conducting a pediatric pharmacokinetic study using this compound.

Pediatric_PK_Workflow cluster_ClinicalPhase Clinical Phase cluster_AnalyticalPhase Analytical Phase cluster_DataAnalysis Data Analysis Recruitment Patient Recruitment & Informed Consent Dosing Co-administration: - Oral Unlabeled Ritonavir - IV this compound Microdose Recruitment->Dosing Sampling Sparse Blood Sampling Dosing->Sampling SamplePrep Plasma Sample Preparation Sampling->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Quantification of Labeled & Unlabeled Ritonavir LCMS->Quantification PK_Modeling Pharmacokinetic Modeling & Simulation Quantification->PK_Modeling Bioavailability Calculation of Absolute Bioavailability PK_Modeling->Bioavailability

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Ritonavir-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, a potent inhibitor of HIV protease and the cytochrome P450 3A4 (CYP3A4) enzyme, is a critical component in antiretroviral therapy and a valuable tool in drug metabolism studies.[1][2] The stable isotope-labeled variant, Ritonavir-¹³C,d₃, serves as an ideal internal standard for quantitative mass spectrometry-based assays due to its chemical identity and distinct mass-to-charge ratio (m/z) compared to the unlabeled drug.[3][4] Its application in high-throughput screening (HTS) enhances the accuracy and reproducibility of assays designed to identify novel HIV protease inhibitors or to characterize the drug-drug interaction potential of new chemical entities via CYP3A4 inhibition.

These application notes provide detailed protocols for two primary HTS applications of Ritonavir-¹³C,d₃: a CYP3A4 inhibition assay and an HIV-1 protease inhibition assay, both utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection.

Application 1: High-Throughput Screening for CYP3A4 Inhibition

Objective: To identify and characterize compounds that inhibit the metabolic activity of human CYP3A4, a key enzyme in drug metabolism. This assay is crucial for assessing the potential for drug-drug interactions of investigational drugs. Ritonavir-¹³C,d₃ is used as an internal standard to ensure accurate quantification of the metabolite formed by CYP3A4 activity.

Signaling Pathway and Experimental Workflow

The experimental workflow for the CYP3A4 inhibition HTS assay is depicted below. The assay measures the formation of a specific metabolite from a known CYP3A4 substrate. A decrease in metabolite formation in the presence of a test compound indicates inhibition of CYP3A4.

CYP3A4_Inhibition_Workflow cluster_prep Plate Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Sample Prep cluster_analysis Analysis Test_Compound Test Compound Dilution Series Microsomes Human Liver Microsomes (source of CYP3A4) Test_Compound->Microsomes Add to wells Controls Controls (No Inhibitor, Known Inhibitor) Controls->Microsomes Substrate CYP3A4 Substrate (e.g., Midazolam) Microsomes->Substrate NADPH NADPH (Cofactor) Substrate->NADPH Incubate Incubate at 37°C NADPH->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench IS Add Internal Standard (Ritonavir-¹³C,d₃) Quench->IS Centrifuge Centrifuge IS->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Analysis Data Analysis (Metabolite/IS Ratio) LC_MSMS->Data_Analysis IC50 IC₅₀ Determination Data_Analysis->IC50

Figure 1: Experimental workflow for the HTS CYP3A4 inhibition assay.
Experimental Protocol

Materials:

  • Human Liver Microsomes (HLMs)

  • CYP3A4 Substrate (e.g., Midazolam, Testosterone)

  • NADPH regenerating system

  • Test compounds and known CYP3A4 inhibitor (e.g., Ketoconazole)

  • Ritonavir-¹³C,d₃ (Internal Standard)

  • Acetonitrile (ACN)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and the positive control inhibitor in an appropriate solvent (e.g., DMSO) and dispense into a 96-well plate. Include wells with solvent only as a negative control (100% activity).

  • Incubation Mixture Preparation: Prepare a master mix containing human liver microsomes and the CYP3A4 probe substrate in potassium phosphate buffer.

  • Initiation of Reaction: Add the NADPH regenerating system to the incubation mixture to start the enzymatic reaction. Immediately dispense the complete incubation mixture into the wells of the compound plate.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding cold acetonitrile containing the internal standard, Ritonavir-¹³C,d₃, to each well. The final concentration of the internal standard should be consistent across all wells.

  • Sample Preparation: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the metabolite and the internal standard (Ritonavir-¹³C,d₃).

  • Data Analysis: Calculate the ratio of the metabolite peak area to the internal standard peak area for each well. Determine the percent inhibition for each test compound concentration relative to the negative control. Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation
CompoundIC₅₀ (µM) for CYP3A4 Inhibition
Test Compound A5.2
Test Compound B> 100
Test Compound C0.8
Ketoconazole (Control)0.15

Application 2: High-Throughput Screening for HIV-1 Protease Inhibition

Objective: To identify novel inhibitors of HIV-1 protease, a critical enzyme for viral maturation and infectivity.[1] This assay measures the cleavage of a specific peptide substrate by recombinant HIV-1 protease. Ritonavir-¹³C,d₃ is used as an internal standard for the accurate quantification of the resulting cleavage product.

Signaling Pathway and Experimental Workflow

The workflow for the HIV-1 protease inhibition HTS assay is outlined below. The assay quantifies the amount of a specific cleavage product generated from a synthetic peptide substrate. A reduction in the amount of cleavage product in the presence of a test compound signifies inhibition of the protease.

HIV_Protease_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_quenching Reaction Quenching & Sample Prep cluster_analysis Analysis Test_Compound Test Compound Dilution Series HIV_Protease Recombinant HIV-1 Protease Test_Compound->HIV_Protease Add to wells Controls Controls (No Inhibitor, Known Inhibitor) Controls->HIV_Protease Peptide_Substrate Peptide Substrate HIV_Protease->Peptide_Substrate Incubate Incubate at 37°C Peptide_Substrate->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench IS Add Internal Standard (Ritonavir-¹³C,d₃) Quench->IS Centrifuge Centrifuge (Optional) IS->Centrifuge Supernatant Collect Supernatant/Mixture Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data_Analysis Data Analysis (Product/IS Ratio) LC_MSMS->Data_Analysis IC50 IC₅₀ Determination Data_Analysis->IC50

Figure 2: Experimental workflow for the HTS HIV-1 protease inhibition assay.
Experimental Protocol

Materials:

  • Recombinant HIV-1 Protease

  • Synthetic Peptide Substrate for HIV-1 Protease

  • Assay Buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl and DTT)

  • Test compounds and a known HIV-1 protease inhibitor (e.g., unlabeled Ritonavir)

  • Ritonavir-¹³C,d₃ (Internal Standard)

  • Acetonitrile (ACN) with 0.1% formic acid

  • 96-well or 384-well plates

  • LC-MS/MS system

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and the positive control inhibitor in an appropriate solvent and dispense into the wells of a microplate. Include solvent-only wells for the negative control (100% activity).

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant HIV-1 protease and the peptide substrate in the assay buffer.

  • Reaction Initiation: Add the HIV-1 protease solution to the wells containing the test compounds and controls, and pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Substrate Addition: Initiate the cleavage reaction by adding the peptide substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Quenching: Terminate the reaction by adding cold acetonitrile containing 0.1% formic acid and the internal standard, Ritonavir-¹³C,d₃.

  • Sample Preparation: If necessary, centrifuge the plate. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the cleavage product and the internal standard (Ritonavir-¹³C,d₃).

  • Data Analysis: Calculate the ratio of the cleavage product peak area to the internal standard peak area. Determine the percent inhibition for each test compound concentration relative to the negative control. Calculate the IC₅₀ values by fitting the data to a suitable dose-response curve.

Data Presentation
CompoundIC₅₀ (nM) for HIV-1 Protease Inhibition
Test Compound X150
Test Compound Y25
Test Compound Z> 1000
Ritonavir (unlabeled, Control)5

Conclusion

The use of Ritonavir-¹³C,d₃ as an internal standard in high-throughput screening assays provides a robust and accurate method for quantifying enzymatic activity. The protocols outlined for CYP3A4 and HIV-1 protease inhibition assays are fundamental in modern drug discovery, enabling the early identification of promising therapeutic candidates and the assessment of potential drug-drug interactions. The high precision afforded by stable isotope dilution analysis coupled with LC-MS/MS is essential for making reliable decisions in the progression of drug development projects.

References

Troubleshooting & Optimization

Technical Support Center: Ritonavir-13C,d3 & Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in bioanalytical assays using Ritonavir-13C,d3 as a stable isotope-labeled internal standard (SIL-IS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern even with a SIL-IS like this compound?

A: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2] While a SIL-IS like this compound is designed to co-elute with the analyte and experience the same matrix effect, thereby compensating for variability, issues can still arise.[3][4]

Common sources of matrix components in plasma include phospholipids, proteins, and salts.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[3][5] Even with a SIL-IS, problems can occur if:

  • There are slight chromatographic retention time shifts between the analyte and the IS, causing them to experience different degrees of ion suppression at slightly different times.[6]

  • Mutual ion suppression occurs between the analyte and a high concentration of the SIL-IS itself.[6]

  • The matrix effect is not consistent across different sample lots, leading to poor accuracy and precision.[6][7]

Q2: How can I quantitatively assess the matrix effect for my Ritonavir assay?

A: The most accepted method is the post-extraction spiking experiment, which calculates a Matrix Factor (MF).[1] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix (post-extraction) with the peak area of the analyte in a neat solution.

  • Matrix Factor (MF) < 1 indicates ion suppression.

  • Matrix Factor (MF) > 1 indicates ion enhancement.

For a robust method, the ideal MF should be between 0.75 and 1.25.[1] The IS-normalized MF (calculated as the MF of the analyte divided by the MF of the IS) should be close to 1.0.[1]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effect

This protocol details the post-extraction spike method to determine the absolute and relative matrix effects on Ritonavir analysis.

Objective: To quantify the degree of ion suppression or enhancement for Ritonavir and its SIL-IS (this compound).

Materials:

  • Blank biological matrix from at least six different sources.[1]

  • Ritonavir and this compound analytical standards.

  • Appropriate solvents for preparing neat solutions (e.g., mobile phase).

  • Standard laboratory equipment for sample preparation (pipettes, centrifuges, vials).

  • Validated LC-MS/MS system.

Methodology: Three sets of samples are prepared at low and high quality control (QC) concentrations:

  • Set A (Neat Solution): Prepare the analyte and IS in the final elution solvent (neat solution) that will be used to reconstitute the extracted samples.

  • Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire extraction procedure. Spike the Ritonavir and this compound standards into the final, extracted matrix just before LC-MS/MS analysis.

  • Set C (Pre-Extraction Spike): Spike the Ritonavir and this compound standards into the blank biological matrix before the extraction procedure begins.

Calculations:

  • Matrix Factor (MF): MF = (Mean Peak Response of Set B) / (Mean Peak Response of Set A) A value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[1]

  • Recovery (RE): RE = (Mean Peak Response of Set C) / (Mean Peak Response of Set B) * 100%

  • Process Efficiency (PE): PE = (Mean Peak Response of Set C) / (Mean Peak Response of Set A) * 100% Alternatively, PE = MF * RE.

Data & Results

The following tables summarize quantitative data from various studies on Ritonavir, providing benchmarks for recovery and matrix effects.

Table 1: Matrix Effect and Recovery Data for Ritonavir

AnalyteInternal StandardMatrixExtraction MethodRecovery (%)Matrix Effect (%) / Matrix FactorCitation
RitonavirSaquinavirHuman PlasmaNot Specified89.07%IS-Normalized MF: 1.005 (HQC)[8]
RitonavirD6-ritonavirHuman PlasmaProtein Precipitation104.4 ± 5.1%104.7 ± 9.3%[9]
D6-ritonavir-Human PlasmaProtein Precipitation104.9 ± 5.4%105.6 ± 8.8%[9]
RitonavirNot SpecifiedPlasmaProtein Precipitation85.7% - 106%87.8% - 112%[10]

Note: Matrix Effect (%) is often calculated as the ratio of the post-extraction spike response to the neat solution response, multiplied by 100. A value of 100% indicates no effect.

Visual Guides & Workflows

Workflow for Matrix Effect Assessment

This diagram illustrates the experimental workflow for quantifying matrix effect, recovery, and process efficiency.

cluster_prep Sample Preparation (Low & High QC) cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Standards in Neat Solution Analysis Analyze All Sets by LC-MS/MS (Obtain Mean Peak Response) A->Analysis B Set B: Blank Matrix Extract + Spike B->Analysis C Set C: Spiked Blank Matrix -> Extract C->Analysis Calc_MF Calculate Matrix Factor (MF) (Set B / Set A) Analysis->Calc_MF Calc_RE Calculate Recovery (RE) (Set C / Set B) Analysis->Calc_RE Calc_PE Calculate Process Efficiency (PE) (Set C / Set A) Analysis->Calc_PE Interp Interpret Results: MF ≈ 1? RE Acceptable? Calc_MF->Interp Calc_RE->Interp Calc_PE->Interp

Caption: Workflow for the quantitative assessment of matrix effects.

Troubleshooting Logic for Matrix Effects

This decision tree provides a logical path for troubleshooting when matrix effects are suspected.

Start Inaccurate / Imprecise Results with Ritonavir Assay CheckMF Perform Matrix Effect Experiment (See Protocol) Start->CheckMF MF_Result Is IS-Normalized Matrix Factor ≈ 1.0? CheckMF->MF_Result ImproveCleanup Improve Sample Cleanup - Switch from PPT to SPE or LLE - Use phospholipid removal plates MF_Result->ImproveCleanup No   OtherIssues Matrix Effect is Compensated. Investigate Other Causes: - Standard/IS stability - Pipetting errors - Instrument performance MF_Result->OtherIssues  Yes OptimizeLC Optimize Chromatography - Increase retention to avoid  phospholipid elution zone - Use smaller particle size column ImproveCleanup->OptimizeLC Dilute Dilute Sample Extract (If sensitivity allows) ImproveCleanup->Dilute

Caption: Decision tree for troubleshooting suspected matrix effects.

Conceptual Diagram of Ion Suppression

This diagram illustrates how co-eluting matrix components can interfere with the ionization of Ritonavir and its SIL-IS in the mass spectrometer source.

cluster_source ESI Source cluster_interference Interference ESI_Tip LC Eluent Enters ESI Needle Droplet Charged Droplets Form ESI_Tip->Droplet Nebulization & High Voltage Ions Gas Phase Ions Enter Mass Spec Droplet->Ions Solvent Evaporation MatrixComp Co-eluting Matrix Components (e.g., Phospholipids) MatrixComp->Droplet  Suppresses Ion Formation Competition Competition for charge and surface area of droplet. Reduces ionization efficiency.

Caption: Mechanism of ion suppression in an ESI source.

References

Technical Support Center: Optimizing Ritonavir-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Ritonavir-13C,d3 internal standard (IS) concentration. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during bioanalytical method development and validation.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound the preferred choice for LC-MS/MS analysis?

A1: Stable isotope-labeled internal standards are considered the gold standard in quantitative LC-MS/MS analysis.[1] Because the chemical and physical properties of a SIL-IS are nearly identical to the unlabeled analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[2][3] This allows the IS to accurately correct for variations that can occur during the entire analytical process, including sample preparation, injection, chromatography, and mass spectrometry ionization, thereby improving the accuracy and precision of the results.[4][5]

Q2: What is the ideal concentration for my this compound internal standard?

A2: The optimal concentration is one that produces a consistent and reproducible signal without interfering with the analyte's response. The IS response should be high enough to be measured precisely but not so high that it saturates the detector or causes cross-signal contributions with the analyte.[2] A common starting point is to use a concentration that yields a peak area response similar to the analyte at the midpoint of the calibration curve. However, the concentration must be systematically evaluated. Some studies have shown that higher IS concentrations can improve the linearity of the calibration curve.[2]

Q3: Why is the response of my this compound internal standard highly variable between samples?

A3: Internal standard response variability can stem from several sources. It is crucial to monitor IS responses to identify any systemic issues.[6] Common causes include:

  • Matrix Effects: Differences in the biological matrix between individual samples, calibrators, and quality controls (QCs) can cause ion suppression or enhancement, leading to varied IS response.[7][8]

  • Inconsistent Sample Preparation: Errors during sample extraction, such as inaccurate pipetting of the IS solution or variations in recovery, can lead to inconsistent final concentrations.[8]

  • Instrumental Issues: Problems with the autosampler, injector, or ion source of the LC-MS/MS system can cause inconsistent injection volumes or ionization efficiency.[8]

  • Co-eluting Substances: An endogenous substance in a specific sample matrix may co-elute with the IS and suppress its signal.[7]

Q4: What are matrix effects and how can I assess them for my Ritonavir analysis?

A4: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte or internal standard by co-eluting, undetected components in the sample matrix.[9][10] It is a significant concern in LC-MS/MS bioanalysis. To assess it, the peak response of an analyte in a post-extraction spiked sample is compared to the response of the analyte in a neat solution at the same concentration.[10] A value close to 100% indicates a negligible matrix effect. While SIL internal standards are designed to compensate for matrix effects, it is still a critical parameter to evaluate during method validation.[3]

Q5: My calibration curve is non-linear. Could the internal standard concentration be the cause?

A5: Yes, an inappropriate internal standard concentration can contribute to non-linearity. Cross-signal contributions between the analyte and its SIL-IS can become problematic in a non-linear system.[2] For example, at a given concentration, the IS response might decrease as the analyte concentration increases, or a very high IS concentration could suppress the analyte's response.[2] Adjusting the IS concentration is a key step in troubleshooting non-linearity.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter.

Issue 1: High Variability in Internal Standard (IS) Response
Potential Cause Troubleshooting Step Recommended Action
Inconsistent Sample Preparation Review pipetting techniques and sample extraction workflow.Ensure calibrated pipettes are used. Add the IS at the earliest possible step in the sample preparation process to account for variability in extraction recovery.[4]
Matrix Effect Differences Analyze IS response in different individual lots of blank matrix.If variability is observed, this suggests matrix differences. Consider further sample cleanup (e.g., solid-phase extraction instead of protein precipitation) or sample dilution to mitigate the effect.[7]
Instrumental Malfunction Check autosampler injection precision and ion source stability.Run a series of neat standard injections to confirm system suitability. Clean the ion source if necessary.
Co-eluting Interference Examine chromatograms for unexpected peaks in affected samples.Modify chromatographic conditions (e.g., gradient, column chemistry) to separate the IS from the interfering peak.[7]
Issue 2: Poor Accuracy and/or Precision
Potential Cause Troubleshooting Step Recommended Action
Suboptimal IS Concentration Re-evaluate the IS concentration across the calibration range.Perform an experiment where the analyte concentration is held constant (e.g., at medium QC level) while varying the IS concentration. Select the concentration that provides the most stable analyte/IS peak area ratio.
Analyte-IS Cross-Contribution Check for isotopic interferences, especially at the upper limit of quantification (ULOQ).Ensure that the mass transitions selected for the analyte and IS are distinct and that there is no significant signal contribution from one to the other.[2]
Poor IS "Trackability" Evaluate parallelism between calibration standards and matrix-matched samples.Non-parallelism may indicate that the IS is not adequately compensating for matrix effects.[6] This requires re-optimizing sample preparation or chromatographic conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various published LC-MS/MS methods for Ritonavir analysis.

Table 1: Example this compound (or other SIL) Concentrations Used in Published Methods

AnalyteInternal StandardIS ConcentrationMatrixReference
RitonavirD6-Ritonavir1 µg/mL (in solution added to sample)Human Plasma[11]
Nirmatrelvir/RitonavirD6-Ritonavir20 µL of 1 µg/mL solution added to 50 µL sampleHuman Plasma[11]
LapatinibLapatinib-d3Not specifiedHuman Plasma[12]

Table 2: Typical Method Validation Parameters for Ritonavir Analysis

ParameterTypical Value / RangeNotes
Recovery 85.7% – 107%Varies based on extraction method.[10][13]
Matrix Effect 87.8% – 112%Values close to 100% are ideal.[10]
Precision (%RSD) < 15%Typically < 15% for QC samples, and < 20% for the LLOQ.[10]
Accuracy (%Bias) Within ±15%Typically within ±15% of nominal for QC samples, and ±20% for the LLOQ.[12]
Calibration Curve (r²) > 0.99A high correlation coefficient indicates good linearity.[13]

Experimental Protocols

Protocol 1: Determining the Optimal IS Concentration

Objective: To find the this compound concentration that provides a stable analyte/IS peak area ratio and ensures accurate quantification across the entire calibration range.

Methodology:

  • Prepare Analyte Solutions: Prepare solutions of Ritonavir at concentrations corresponding to the Lower Limit of Quantification (LLOQ), a middle concentration (Mid), and the Upper Limit of Quantification (ULOQ) in a neat solvent.

  • Prepare IS Working Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., 50, 100, 200, 500 ng/mL).

  • Analysis: For each IS concentration, mix it with each of the three analyte concentrations (LLOQ, Mid, ULOQ). Inject each mixture into the LC-MS/MS system and record the peak areas for both the analyte and the IS.

  • Evaluation:

    • IS Response: Check if the IS response is stable and sufficient across the tested range.

    • Analyte/IS Ratio: Plot the analyte/IS peak area ratio against the analyte concentration for each IS level.

    • Selection: Choose the IS concentration that yields a consistent response and demonstrates the best linearity for the analyte/IS ratio across the LLOQ to ULOQ range.

Protocol 2: Evaluating Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement caused by the biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare Ritonavir and this compound standards in the final mobile phase composition at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step, spike the extract with Ritonavir and this compound to the same concentrations as Set A.

    • Set C (Pre-Extraction Spike / Recovery): Spike the six lots of blank matrix with Ritonavir and this compound before extraction. Process these samples through the entire extraction procedure.

  • Analysis: Inject all samples into the LC-MS/MS system and record the peak areas.

  • Calculations:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Evaluation: The matrix effect should ideally be between 85% and 115%, with a coefficient of variation (%CV) of ≤15%. This demonstrates that the matrix does not significantly impact ionization.

Visualizations

Workflow_IS_Optimization cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation prep_analyte Prepare Analyte Stock (LLOQ, Mid, ULOQ) analysis Inject Combinations into LC-MS/MS prep_analyte->analysis prep_is Prepare Multiple IS Concentrations prep_is->analysis record Record Peak Area Ratios (Analyte/IS) analysis->record eval_linearity Assess Linearity & Response Across Analyte Range record->eval_linearity select_opt Select Optimal IS Concentration eval_linearity->select_opt

Caption: Workflow for optimizing internal standard concentration.

Troubleshoot_IS_Variability start High IS Variability Observed? check_prep Review Sample Preparation Logs start->check_prep error_found Error Found? check_prep->error_found reprocess Correct & Reprocess Samples error_found->reprocess Yes check_instrument Check Instrument Performance error_found->check_instrument No instrument_issue Instrument Issue? check_instrument->instrument_issue maintenance Perform Maintenance & Recalibrate instrument_issue->maintenance Yes check_matrix Investigate Matrix Effects instrument_issue->check_matrix No matrix_issue Matrix Effect Confirmed? check_matrix->matrix_issue optimize_method Optimize Sample Cleanup or Chromatography matrix_issue->optimize_method Yes no_issue No Obvious Issue matrix_issue->no_issue No

Caption: Decision tree for troubleshooting IS response variability.

Matrix_Effect cluster_detector MS Detector analyte Analyte detector Signal analyte->detector Ideal Signal is IS is->detector Ideal Signal matrix Matrix Components matrix->detector Ion Suppression (Reduced Signal)

Caption: Diagram illustrating the concept of ion suppression.

References

Technical Support Center: Mitigating Ion Suppression in Ritonavir LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate ion suppression in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Ritonavir.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Ritonavir LC-MS analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Ritonavir, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased instrument response and can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][4] In bioanalytical studies, endogenous components of complex matrices like plasma can cause ion suppression.[5]

Q2: How can I detect if ion suppression is affecting my Ritonavir analysis?

A2: A common method to identify ion suppression is the post-column infusion experiment.[3][6][7] This involves infusing a constant flow of a Ritonavir standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected.[2] A drop in the constant baseline signal at the retention time of interfering compounds indicates a region of ion suppression.[3]

Q3: What are the primary causes of ion suppression in bioanalytical methods?

A3: The primary causes of ion suppression are co-eluting endogenous matrix components such as phospholipids, salts, and proteins that were not removed during sample preparation.[5] Exogenous contaminants, like polymers leached from plasticware, can also contribute.[4] In electrospray ionization (ESI), these interfering substances can compete with the analyte for ionization, alter the physical properties of the droplets, or co-precipitate with the analyte, thereby reducing the number of charged analyte ions reaching the detector.[8]

Q4: Can my mobile phase composition contribute to ion suppression?

A4: Yes, mobile phase additives can influence the ionization efficiency of Ritonavir. While acidic modifiers like formic acid or acetic acid are often used to promote protonation and enhance the signal in positive ion mode, other additives could potentially cause suppression.[9][10] High concentrations of non-volatile buffers should generally be avoided in LC-MS. The choice and concentration of mobile phase additives should be optimized to ensure maximal signal for Ritonavir while minimizing suppression effects.[11][12]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for Ritonavir analysis?

A5: While not strictly mandatory for all applications, using a stable isotope-labeled internal standard, such as Ritonavir-d6, is highly recommended.[13] A SIL-IS co-elutes with the analyte and experiences similar degrees of ion suppression or enhancement.[5] This allows for more accurate and precise quantification by correcting for matrix effects and other variations during sample preparation and analysis.

Troubleshooting Guides

Issue 1: Low or Inconsistent Ritonavir Signal Intensity

Possible Cause: Ion suppression from matrix components.

Troubleshooting Steps:

  • Confirm Ion Suppression: Perform a post-column infusion experiment as detailed in the Experimental Protocols section to identify regions of signal suppression in your chromatogram.[3][7]

  • Improve Sample Preparation: If Ritonavir elutes in a suppression zone, enhance your sample cleanup.

    • Protein Precipitation (PPT): This is a simple and common method. However, it may not remove all phospholipids.[5] Consider optimizing the precipitating solvent (e.g., acetonitrile or methanol) and the solvent-to-plasma ratio.[14]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning Ritonavir into an immiscible organic solvent, leaving many interfering substances in the aqueous layer.[4]

    • Solid-Phase Extraction (SPE): SPE can offer the most thorough cleanup by selectively retaining Ritonavir on a solid sorbent while matrix components are washed away.[4][5]

  • Chromatographic Optimization:

    • Adjust the gradient profile to separate Ritonavir from the ion-suppressing region.[3]

    • Evaluate different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve separation from matrix interferences.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, but this may also decrease the analyte signal to below the limit of quantification.[15]

Issue 2: Drifting Retention Times for Ritonavir

Possible Cause: Changes in the LC system or column chemistry.

Troubleshooting Steps:

  • Check for System Leaks: Inspect all fittings and connections from the pump to the detector for any signs of leaks, which can cause flow rate fluctuations.[16]

  • Verify Flow Rate: Manually measure the flow rate to ensure the pump is delivering the set flow accurately. Inconsistent flow can be due to worn pump seals or faulty check valves.[16][17]

  • Ensure Proper Degassing: Air bubbles in the mobile phase can lead to an unstable flow rate. Ensure your mobile phase is adequately degassed.[16]

  • Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can cause retention time shifts. Ensure the column is fully re-equilibrated to the initial mobile phase conditions.[18]

  • Column Temperature: Use a thermostatted column compartment to maintain a consistent temperature, as temperature fluctuations can affect retention times.[17]

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can alter its composition and pH, leading to retention time variability. Prepare fresh mobile phase carefully and consistently.[18]

  • Column Contamination: Buildup of matrix components on the column can alter its chemistry and affect retention. Use a guard column and flush the analytical column with a strong solvent if contamination is suspected.[17]

Data on Mitigation Strategies

The following table summarizes quantitative data on recovery and matrix effects for Ritonavir using different sample preparation methods.

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)Ritonavir85.7 - 10687.8 - 112[14]
Protein PrecipitationRitonavir89.07Not significant[19]
Liquid-Liquid Extraction (Ethyl acetate-hexane)Ritonavir87Not specified[8]
Liquid-Liquid ExtractionRitonavir74.4 - 126.2Not specified[20]
Protein Precipitation (Methanol)Ritonavir104.4 ± 5.1104.7 ± 9.3[13]

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Detection
  • Prepare a Ritonavir Infusion Solution: Prepare a solution of Ritonavir in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal in the mass spectrometer.

  • Set up the Infusion: Use a syringe pump to deliver the Ritonavir solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream.[21] Connect the syringe pump outlet to a T-junction placed between the analytical column and the mass spectrometer ion source.[4]

  • Equilibrate the System: Start the LC flow with the initial mobile phase conditions and allow the infused Ritonavir signal to stabilize, establishing a constant baseline.

  • Inject Blank Matrix Extract: Inject a blank plasma sample that has been processed using your standard sample preparation method.

  • Analyze the Data: Monitor the Ritonavir signal throughout the chromatographic run. Any significant dip in the baseline indicates a region of ion suppression.[3] Compare the retention time of Ritonavir in a standard injection to these suppression zones.

Protocol 2: Protein Precipitation for Plasma Samples

This protocol is adapted from a method for the simultaneous quantification of Nirmatrelvir and Ritonavir in human plasma.[14]

  • Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Solvent: Add 200 µL of cold acetonitrile (containing internal standard if used). The 1:2 plasma-to-solvent ratio is a common starting point.[14]

  • Vortex: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.[14]

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 14,300 x g) for 10 minutes to pellet the precipitated proteins.[14]

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean tube or HPLC vial insert.

  • Dilution (Optional but Recommended): Dilute the supernatant with 100 µL of the initial mobile phase. This can help improve peak shape.[14]

  • Injection: Inject a small volume (e.g., 5 µL) into the LC-MS system.[14]

Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma Samples

This is a general LLE protocol that can be optimized for Ritonavir.

  • Sample Aliquoting: In a suitable tube, add 200 µL of plasma sample.

  • Add Internal Standard: Spike with the internal standard solution.

  • pH Adjustment (Optional): Adjust the pH of the plasma sample to optimize the extraction efficiency for Ritonavir.

  • Add Extraction Solvent: Add an appropriate volume (e.g., 1 mL) of an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Extraction: Vortex or mix thoroughly for 5-10 minutes to facilitate the transfer of Ritonavir into the organic phase.

  • Centrifuge: Centrifuge at a moderate speed (e.g., 4000 rpm) for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the organic (upper) layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40 °C).

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS system.

Visualizations

TroubleshootingWorkflow cluster_start cluster_diagnosis cluster_solutions cluster_evaluation start Low/Inconsistent Ritonavir Signal check_suppression Perform Post-Column Infusion start->check_suppression is_suppression Ion Suppression Confirmed? check_suppression->is_suppression improve_sample_prep Improve Sample Preparation (PPT, LLE, SPE) is_suppression->improve_sample_prep Yes optimize_chromatography Optimize Chromatography (Gradient, Column) is_suppression->optimize_chromatography Yes dilute_sample Dilute Sample is_suppression->dilute_sample Yes other_issues other_issues is_suppression->other_issues No (Check Instrument Settings, Standard Stability, etc.) reevaluate Re-evaluate Signal improve_sample_prep->reevaluate optimize_chromatography->reevaluate dilute_sample->reevaluate success Problem Resolved reevaluate->success

Caption: Troubleshooting workflow for low Ritonavir signal.

SamplePrepWorkflow cluster_start cluster_ppt cluster_lle cluster_spe cluster_end start Plasma Sample ppt_add_solvent Add Acetonitrile/Methanol start->ppt_add_solvent lle_add_solvent Add Organic Solvent start->lle_add_solvent spe_condition Condition & Equilibrate start->spe_condition ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant analysis LC-MS Analysis ppt_supernatant->analysis lle_extract Vortex/Mix lle_add_solvent->lle_extract lle_centrifuge Centrifuge lle_extract->lle_centrifuge lle_collect Collect Organic Layer lle_centrifuge->lle_collect lle_evap Evaporate & Reconstitute lle_collect->lle_evap lle_evap->analysis spe_load Load Sample spe_condition->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Ritonavir spe_wash->spe_elute spe_elute->analysis

Caption: Sample preparation workflows for Ritonavir analysis.

References

Technical Support Center: Enhancing Ritonavir Quantification with ¹³C,d₃ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the sensitivity of Ritonavir quantification using a ¹³C,d₃ labeled internal standard (IS). Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your bioanalytical method development.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Question Possible Cause(s) Recommended Solution(s)
High Background Noise or Poor Signal-to-Noise (S/N) Ratio 1. Contaminated mobile phase or LC-MS system.2. Matrix effects from complex biological samples.3. Suboptimal mass spectrometry parameters.1. Use high-purity (LC-MS grade) solvents and flush the system regularly.2. Optimize the sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction for cleaner extracts).3. Perform infusion experiments to optimize cone voltage and collision energy for both Ritonavir and the ¹³C,d₃-IS.
Poor Peak Shape (Tailing or Fronting) 1. Incompatible mobile phase pH with the analyte's pKa.2. Column degradation or contamination.3. Sample solvent effects.1. Adjust the mobile phase pH with a suitable buffer (e.g., ammonium acetate or formic acid) to ensure Ritonavir is in a consistent ionic state.2. Use a guard column and flush the analytical column regularly. If the problem persists, replace the column.3. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Inconsistent or Low Recovery of Ritonavir 1. Inefficient sample extraction.2. Analyte instability during sample processing.3. Suboptimal protein precipitation.1. Evaluate different extraction solvents or SPE cartridges. The use of a stable isotope-labeled internal standard (SIL-IS) like ¹³C,d₃-Ritonavir is crucial to correct for recovery variability.[1] 2. Keep samples on ice or at a controlled low temperature during processing. Perform stability tests under various conditions.3. Ensure the ratio of precipitation solvent to sample is sufficient (typically 3:1 or higher) and that vortexing is thorough.
Non-Linear Calibration Curve 1. Isotopic crosstalk from the analyte to the internal standard.2. Saturation of the detector at high concentrations.3. Inappropriate weighting factor for the regression.1. Check for the contribution of the M+4 isotope peak of Ritonavir to the ¹³C,d₃-IS signal. If significant, a non-linear regression model may be necessary, or monitor a less abundant isotope of the IS.[2][3]2. Extend the calibration curve to higher concentrations to confirm saturation and adjust the upper limit of quantification (ULOQ) if necessary.3. Use a 1/x or 1/x² weighting for the linear regression to account for heteroscedasticity.
Chromatographic Separation of Analyte and ¹³C,d₃-IS 1. While less common with ¹³C labeling compared to deuterium labeling, a slight separation can still occur with some UPLC systems.[4]1. This is generally not a significant issue as the mass spectrometer distinguishes between the analyte and IS. However, if the separation is pronounced and leads to differential matrix effects, consider adjusting the gradient or mobile phase composition to achieve co-elution.

Frequently Asked Questions (FAQs)

Q1: Why should I use a ¹³C,d₃-Ritonavir internal standard instead of a deuterated (e.g., D6) or a structural analog IS?

A ¹³C,d₃-Ritonavir IS is considered the gold standard for quantitative bioanalysis. Here’s why:

  • Co-elution: Being chemically identical to the analyte, it co-elutes perfectly, ensuring that both experience the same matrix effects and ionization suppression or enhancement. Deuterated standards can sometimes exhibit slight chromatographic shifts.[4]

  • Correction for Variability: It effectively corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to higher accuracy and precision.

  • Reduced Isotope Effects: Carbon-13 labeling is less likely to cause kinetic isotope effects that can sometimes be observed with deuterium labeling, ensuring more consistent behavior during extraction and chromatography.

Q2: What is isotopic crosstalk and how can I identify it?

Isotopic crosstalk occurs when the isotopic signature of the unlabeled analyte contributes to the signal of the stable isotope-labeled internal standard. For Ritonavir and ¹³C,d₃-Ritonavir, the analyte's naturally occurring isotopes (primarily ¹³C) can result in a small M+4 peak that has the same mass-to-charge ratio as the IS.

To identify this:

  • Inject a high concentration of unlabeled Ritonavir standard without any IS.

  • Monitor the MRM transition for the ¹³C,d₃-IS.

  • If a peak is detected at the retention time of Ritonavir, there is crosstalk.

Q3: How can I minimize the impact of isotopic crosstalk?

If crosstalk is significant, you can:

  • Use a higher concentration of the IS: This will minimize the relative contribution of the analyte's crosstalk signal.

  • Employ a non-linear calibration model: A quadratic fit can sometimes account for the non-linearity introduced by crosstalk.[2][3]

  • Check the isotopic purity of the IS: Ensure that the IS is not contaminated with the unlabeled analyte.

Q4: What are the key parameters to optimize for maximum sensitivity in the MS/MS detection of Ritonavir?

For optimal sensitivity, focus on the following:

  • Ionization Mode: Ritonavir ionizes well in positive electrospray ionization (ESI+) mode.

  • Precursor Ion: Use the [M+H]⁺ ion for Ritonavir (m/z 721.3) and the corresponding ion for the ¹³C,d₃-IS.

  • Product Ions: Select the most intense and specific product ions for your multiple reaction monitoring (MRM) transitions. A common transition for Ritonavir is 721.3 -> 296.1.

  • Collision Energy and Cone Voltage: These should be optimized by infusing a standard solution of Ritonavir and the IS to find the values that yield the highest signal intensity for the chosen product ions.

Q5: Which sample preparation technique is best for achieving high sensitivity?

The choice of sample preparation technique depends on the complexity of the biological matrix and the required limit of quantification (LLOQ).

  • Protein Precipitation (PPT): Simple and fast, but may result in higher matrix effects. Suitable for less stringent LLOQ requirements.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT, reducing matrix effects and improving sensitivity.

  • Solid-Phase Extraction (SPE): Provides the cleanest samples and is often the best choice for achieving the lowest LLOQs, though it is more time-consuming and expensive.

The use of a ¹³C,d₃-Ritonavir IS is highly recommended to compensate for matrix effects regardless of the chosen technique.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • To 100 µL of plasma sample, standard, or quality control (QC), add 25 µL of ¹³C,d₃-Ritonavir internal standard working solution (e.g., at 100 ng/mL).

  • Vortex briefly to mix.

  • Add 500 µL of an appropriate extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following table provides a starting point for LC-MS/MS method development.

Parameter Condition
LC System UPLC/HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode ESI Positive
MRM Transitions Ritonavir: 721.3 -> 296.1¹³C,d₃-Ritonavir: 725.3 -> 296.1 (Example, confirm mass of your IS)
Cone Voltage Optimize by infusion (typically 20-40 V)
Collision Energy Optimize by infusion (typically 15-35 eV)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Plasma Sample B Add 13C,d3-Ritonavir IS A->B C Liquid-Liquid Extraction B->C D Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing F->G

Figure 1. A typical experimental workflow for Ritonavir quantification.

troubleshooting_logic Start Poor Sensitivity? HighBackground High Background? Start->HighBackground LowRecovery Low Recovery? HighBackground->LowRecovery No OptimizeMS Optimize MS Parameters HighBackground->OptimizeMS Yes ImproveCleanup Improve Sample Cleanup (e.g., LLE or SPE) LowRecovery->ImproveCleanup No OptimizeExtraction Optimize Extraction Protocol LowRecovery->OptimizeExtraction Yes Success Sensitivity Improved OptimizeMS->Success ImproveCleanup->Success OptimizeExtraction->Success

References

Ritonavir-13C,d3 Stability in Processed Biological Samples: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability of Ritonavir-13C,d3 in processed biological samples. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound in processed biological samples?

A1: The main stability concerns for this compound, an isotopically labeled internal standard, in processed biological samples (e.g., plasma, serum, urine) revolve around ensuring its concentration remains unchanged from sample collection through to final analysis. Key areas of concern include:

  • Degradation: Chemical breakdown of the molecule due to factors like pH, temperature, light, and enzymatic activity.

  • Adsorption: Non-specific binding of the analyte to container surfaces (e.g., plastic or glass tubes, well plates) or precipitated proteins.

  • Matrix Effects: Influence of other components in the biological matrix on the stability and ionization of this compound during analysis, particularly with mass spectrometry.

It is generally assumed that the stability of an isotopically labeled internal standard like this compound closely mimics that of the unlabeled analyte, Ritonavir. Therefore, stability data for Ritonavir is often used as a surrogate.

Q2: How stable is this compound in stock and working solutions?

A2: While specific data for this compound is not extensively published, studies on Ritonavir stock solutions (typically in organic solvents like methanol or acetonitrile) have shown good stability when stored under appropriate conditions. For instance, stock solutions of ritonavir have been found to be stable for up to 28 days when stored at 2-8°C.[1] Working solutions, often diluted in a mixture of organic solvent and water, are also generally stable for at least 24 hours at room temperature.[1] It is crucial to perform and document stability assessments for your specific solvent and storage conditions as part of your bioanalytical method validation.

Q3: What is the expected freeze-thaw stability of this compound in biological matrices?

A3: Ritonavir has demonstrated good stability in human plasma after multiple freeze-thaw cycles. Studies have shown that ritonavir in plasma is stable for at least three freeze-thaw cycles, where samples are frozen at -20°C or -70°C and thawed to room temperature.[2] The acceptance criteria for such studies, as per FDA guidelines, are typically within ±15% of the nominal concentration.[2]

Q4: What are the recommended long-term storage conditions for processed samples containing this compound?

A4: For long-term storage of processed biological samples, freezing at ultra-low temperatures is recommended. The stability of ritonavir in human plasma has been established for extended periods at various temperatures:

  • Up to 138 days at -65°C[1]

  • Up to 6 months in a freezer (temperature not specified but likely -20°C or colder)[2]

It is best practice to store processed samples at -70°C or -80°C to minimize the risk of degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of processed biological samples containing this compound.

Issue 1: Inconsistent or declining this compound signal during an analytical run.
  • Potential Cause: Instability in the autosampler (post-preparative instability).

  • Troubleshooting Steps:

    • Verify Autosampler Temperature: Ensure the autosampler is maintaining the intended temperature (e.g., 4°C).

    • Assess Stability: Perform a post-preparative stability experiment. Re-inject a set of processed quality control (QC) samples after they have been sitting in the autosampler for a duration that mimics the longest expected run time. The results should be within acceptable limits (typically ±15%) of the initial injection.

    • Solvent Composition: The composition of the solvent in which the final extract is dissolved can impact stability. Ensure it is compatible with this compound and consider using a solvent with a higher organic percentage if degradation is suspected.

Issue 2: Poor recovery of this compound after sample processing.
  • Potential Cause: Adsorption to labware or incomplete extraction.

  • Troubleshooting Steps:

    • Evaluate Labware: Test for non-specific binding by comparing the recovery from different types of plasticware (e.g., polypropylene vs. polystyrene) and silanized glassware.

    • Optimize Extraction Procedure:

      • Protein Precipitation: Ensure the ratio of precipitant (e.g., acetonitrile, methanol) to sample is sufficient for complete protein removal. A common ratio is 3:1 (solvent:sample).

      • Liquid-Liquid Extraction (LLE): Experiment with different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the sample to ensure optimal partitioning of this compound into the organic phase.

      • Solid-Phase Extraction (SPE): Verify that the sorbent type, wash steps, and elution solvent are appropriate for the physicochemical properties of Ritonavir.

Issue 3: High variability in this compound response between samples.
  • Potential Cause: Matrix effects or inconsistent sample processing.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Analyze this compound in post-extraction spiked matrix from different sources (individuals) to evaluate the degree of ion suppression or enhancement. If significant matrix effects are observed, further optimization of the sample cleanup or chromatographic separation is necessary.

    • Standardize Procedures: Ensure all sample processing steps, including vortexing times, centrifugation speeds and times, and evaporation conditions, are consistent across all samples. Automation of liquid handling steps can significantly reduce variability.

Quantitative Data Summary

The following tables summarize the stability of Ritonavir under various conditions. As previously mentioned, these data are for the unlabeled compound and are considered indicative of the stability of this compound.

Table 1: Stability of Ritonavir in Stock and Working Solutions

Solution TypeSolventStorage TemperatureDurationStability (% of Initial)
Stock SolutionMethanol/Acetonitrile2-8°C28 daysStable (within acceptance criteria)[1]
Working SolutionAcetonitrile/WaterRoom Temperature25 hoursStable (within acceptance criteria)[1]

Table 2: Stability of Ritonavir in Human Plasma

Stability TestStorage ConditionDuration / CyclesStability (% of Initial)
Freeze-Thaw-20°C to Room Temperature3 cyclesStable (within ±15%)[2]
Bench-TopRoom Temperature4 hoursStable (within ±15%)[2]
Long-Term-65°C138 daysStable (within acceptance criteria)[1]
Long-TermFreezer (-20°C or colder)6 monthsNo evidence of degradation[2]

Experimental Protocols

Below are generalized protocols for key stability experiments. These should be adapted and validated for your specific laboratory conditions and analytical methods.

Protocol 1: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike a pool of the biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations. Aliquot into multiple tubes.

  • Baseline Analysis: Analyze a set of these QC samples immediately (Cycle 0).

  • Freeze-Thaw Cycles: Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours. Thaw them completely at room temperature. This constitutes one cycle. Repeat for the desired number of cycles (typically three).

  • Analysis: After the final thaw, process and analyze the samples.

  • Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline (Cycle 0) samples. The difference should be within ±15%.

Protocol 2: Post-Preparative (Autosampler) Stability Assessment
  • Sample Preparation: Process a set of low and high QC samples using your validated extraction method.

  • Initial Analysis: Immediately analyze these QC samples.

  • Storage: Leave the remaining processed samples in the autosampler at the set temperature for a period equivalent to or longer than the expected analytical run time.

  • Final Analysis: Re-inject and analyze the stored processed samples.

  • Data Evaluation: Compare the mean concentration of the stored samples to the initial analysis. The difference should be within ±15%.

Visualizations

The following diagrams illustrate common workflows and relationships relevant to the stability of this compound in processed biological samples.

ExperimentalWorkflow cluster_pre_analysis Sample Handling and Storage cluster_processing Sample Processing cluster_analysis Analysis SampleCollection Biological Sample Collection (Plasma, Serum, Urine) Spiking Spike with this compound (IS) SampleCollection->Spiking Storage Long-Term Storage (-80°C) Spiking->Storage FreezeThaw Freeze-Thaw Cycles Storage->FreezeThaw ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) FreezeThaw->ProteinPrecipitation Begin Processing LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) FreezeThaw->LLE Begin Processing SPE Solid-Phase Extraction FreezeThaw->SPE Begin Processing Evaporation Evaporation to Dryness ProteinPrecipitation->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Autosampler Autosampler Storage Reconstitution->Autosampler LCMS LC-MS/MS Analysis Autosampler->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Experimental workflow for bioanalysis of this compound.

StabilityFactors cluster_factors Influencing Factors AnalyteStability This compound Stability Temperature Temperature (Storage, Autosampler) Temperature->AnalyteStability Time Time (Storage duration, Run time) Time->AnalyteStability Matrix Biological Matrix (pH, Enzymes) Matrix->AnalyteStability Processing Sample Processing (Solvents, Adsorption) Processing->AnalyteStability Light Light Exposure Light->AnalyteStability

Caption: Key factors influencing the stability of this compound.

References

Addressing poor peak shape in Ritonavir analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to poor peak shape during the analysis of Ritonavir.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in HPLC analysis?

Poor peak shape in HPLC can manifest as tailing, fronting, broadening, or split peaks. Common causes include interactions between the analyte and the stationary phase, column issues, improper mobile phase composition, and instrument problems.[1][2] For basic compounds like Ritonavir, a primary cause of peak tailing is the interaction with ionized silanol groups on the silica support surface of the column.[2]

Q2: Why is peak shape particularly important in Ritonavir analysis?

Accurate and symmetrical peak shapes are crucial for reliable quantification and resolution in any HPLC analysis.[1] Poor peak shape can lead to inaccurate integration, reduced sensitivity, and compromised resolution between Ritonavir and other compounds in the sample, which is critical in both research and quality control settings.[2]

Q3: What is a USP Tailing Factor and what is an acceptable value?

The USP Tailing Factor (T), also referred to as the symmetry factor, is a measure of peak symmetry. A value of T=1.0 indicates a perfectly symmetrical Gaussian peak. Values greater than 1 indicate peak tailing, while values less than 1 indicate peak fronting. For most methods, an acceptable tailing factor is typically required to be less than a specified limit, often ≤ 2.0.

Q4: Can the sample solvent affect the peak shape of Ritonavir?

Yes, the sample solvent can significantly impact peak shape. If the injection solvent is much stronger (has a higher elution strength) than the mobile phase, it can cause peak distortion, including fronting or broadening.[3][4] Whenever possible, it is best to dissolve and inject the sample in the mobile phase itself.[5]

Troubleshooting Guides

Issue 1: Ritonavir Peak Tailing

Q: My Ritonavir peak is showing significant tailing. What are the potential causes and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds like Ritonavir. It is characterized by an asymmetrical peak where the latter half is broader than the front half.[4]

Potential Causes and Solutions:

Potential Cause Description Recommended Solution(s)
Secondary Silanol Interactions As a basic compound, Ritonavir can interact with acidic residual silanol groups on the silica-based column packing material. This is a primary cause of tailing.[2]Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. End-capping neutralizes most of the active silanol groups.[2][6]• Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 2-3) to ensure the silanol groups are not ionized.[7]• Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to tailing. This may affect all peaks in the chromatogram.[2][3]Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[1]• Dilute the Sample: Reduce the concentration of the sample before injection.[8]
Column Degradation The stationary phase can degrade over time, especially when exposed to harsh pH conditions (pH > 8), leading to the exposure of more silanol groups.[7]Replace the Column: If the column has been used extensively or performance has gradually declined, replace it with a new one.[7]• Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.[9]
Extra-Column Volume Dead volume in the system, caused by long or wide-bore tubing between the column and the detector, can cause peaks to broaden and tail.[5]Minimize Tubing Length: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect the column to the detector.[6]• Check Fittings: Ensure all fittings are properly connected and there are no leaks.
Issue 2: Ritonavir Peak Fronting

Q: My Ritonavir peak is fronting. What does this indicate and what should I do?

Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing. It often resembles a "shark fin" shape.[8]

Potential Causes and Solutions:

Potential Cause Description Recommended Solution(s)
Sample Overload (Mass or Volume) This is the most frequent cause of peak fronting. Injecting too high a concentration or too large a volume of the sample saturates the column.[8][10]Dilute the Sample: The most straightforward solution is to dilute the sample and reinject it. A 1-to-10 dilution often resolves the issue.[8]• Reduce Injection Volume: If the concentration cannot be changed, reduce the injection volume.[11]
Incompatible Sample Solvent If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread at the column inlet, resulting in fronting.[11]Match Sample Solvent to Mobile Phase: Whenever feasible, dissolve the sample in the initial mobile phase.[5]• Use a Weaker Solvent: If the mobile phase cannot be used, choose a solvent that is weaker than the mobile phase.
Column Collapse or Void A physical void or collapse of the packing bed at the column inlet can cause poor peak shape, including fronting. This will typically affect all peaks in the chromatogram.[4][10]Reverse Flush the Column: Sometimes, carefully reverse-flushing the column at a low flow rate can help settle the packing bed. (Check manufacturer's instructions first).• Replace the Column: If a void is confirmed, the column usually needs to be replaced.[4]
Low Column Temperature (GC) While less common in HPLC, in Gas Chromatography (GC), a column temperature that is too low can cause fronting for later eluting peaks.[8]Increase Column Temperature (GC): If analyzing by GC, increasing the column temperature can resolve this issue.[8]

Experimental Protocols

Hypothetical HPLC Method for Ritonavir Analysis

This protocol provides a starting point for the analysis of Ritonavir. Adjustments may be necessary based on the specific sample matrix and instrumentation.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: End-capped C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Component A: 0.1% Formic Acid in Water.

    • Component B: Acetonitrile.

  • Gradient Program:

    • Start at 30% B.

    • Linear gradient to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B over 1 minute.

    • Hold at 30% B for 5 minutes for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues in Ritonavir analysis.

G start Poor Ritonavir Peak Shape peak_type Identify Peak Shape Issue start->peak_type tailing Tailing peak_type->tailing T > 1.0 fronting Fronting peak_type->fronting T < 1.0 broad Broadening / Splitting peak_type->broad Other check_silanol Basic Compound Interaction? (Secondary Silanol Effects) tailing->check_silanol check_overload_front Sample Overload? fronting->check_overload_front check_system Check System Integrity: Leaks, Connections, Extra-Column Volume broad->check_system fix_silanol Use End-Capped Column Adjust Mobile Phase pH Add Competing Base check_silanol->fix_silanol Yes check_overload_tail Column Overload? check_silanol->check_overload_tail No end Symmetrical Peak Achieved fix_silanol->end fix_overload_tail Dilute Sample or Reduce Injection Volume check_overload_tail->fix_overload_tail Yes check_column_tail Column Degradation? check_overload_tail->check_column_tail No fix_overload_tail->end fix_column_tail Replace Column Use Guard Column check_column_tail->fix_column_tail Yes check_column_tail->check_system No fix_column_tail->end fix_overload_front Dilute Sample Reduce Injection Volume check_overload_front->fix_overload_front Yes check_solvent Incompatible Sample Solvent? check_overload_front->check_solvent No fix_overload_front->end fix_solvent Dissolve Sample in Mobile Phase check_solvent->fix_solvent Yes check_column_front Column Void? check_solvent->check_column_front No fix_solvent->end fix_column_front Replace Column check_column_front->fix_column_front Yes check_column_front->check_system No fix_column_front->end check_system->end Issue Resolved

Caption: Troubleshooting workflow for poor peak shape in Ritonavir HPLC analysis.

References

Technical Support Center: Bioanalysis of Ritonavir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common co-elution issues encountered during the bioanalysis of Ritonavir.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of co-elution in Ritonavir bioanalysis?

A1: Co-elution in Ritonavir bioanalysis primarily stems from the presence of endogenous matrix components and metabolites. Key interferents include:

  • Phospholipids: Abundant in plasma, these molecules can co-elute with Ritonavir, causing ion suppression in the mass spectrometer.

  • Metabolites of Ritonavir: Ritonavir undergoes extensive metabolism, forming various oxidative and hydrolytic products.[1][2] Some of these metabolites may be isobaric (have the same mass) with the parent drug or have similar chromatographic behavior, leading to co-elution.

  • Placebo components: In the analysis of samples from clinical trials, excipients from the drug formulation can sometimes interfere with the analysis.

  • Co-administered drugs: Ritonavir is often used as a pharmacokinetic booster for other protease inhibitors, increasing the complexity of the sample matrix.[3]

Q2: How can I detect co-elution if my chromatographic peak looks symmetrical?

A2: While a symmetrical peak is a good indicator, it doesn't guarantee peak purity. To confirm the absence of co-elution, you can:

  • Utilize a Diode Array Detector (DAD): A DAD detector can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, it suggests the presence of a co-eluting impurity.

  • Mass Spectrometry (MS) Analysis: By examining the mass spectra across the chromatographic peak, you can identify the presence of multiple components. If the mass spectrum changes across the peak, co-elution is likely occurring.

Q3: What is ion suppression and how does it relate to co-elution?

A3: Ion suppression is a phenomenon in mass spectrometry where the ionization of the analyte of interest is reduced by the presence of co-eluting compounds.[4] This leads to a decreased signal intensity for the analyte, affecting the accuracy and sensitivity of the assay. Phospholipids are a major cause of ion suppression in bioanalysis.

Troubleshooting Guides

Issue 1: Poor resolution between Ritonavir and an unknown interfering peak.

This guide provides a systematic approach to improving the chromatographic separation of Ritonavir from a co-eluting interference.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Methodical Adjustments cluster_2 Evaluation cluster_3 Outcome A Poor resolution of Ritonavir peak B Step 1: Modify Mobile Phase A->B C Step 2: Change Gradient Program B->C D Step 3: Evaluate Stationary Phase C->D E Step 4: Adjust Temperature D->E F Assess Resolution (Rs) E->F F->B Rs < 1.5 G Resolution Achieved F->G Rs > 1.5

Caption: A stepwise workflow for troubleshooting poor chromatographic resolution.

Detailed Steps:

  • Modify Mobile Phase Composition:

    • Organic Solvent: If using methanol, try switching to acetonitrile or a mixture of both. Acetonitrile often provides different selectivity.

    • Aqueous Phase pH: The pKa of Ritonavir is approximately 2.84 (strongest basic).[5] Adjusting the pH of the aqueous mobile phase can alter the ionization state of Ritonavir and potentially the interfering compound, leading to changes in retention and improved separation. It has been observed that an increase in pH can decrease the retention time of Ritonavir.[5]

    • Buffer Concentration: The concentration of the buffer in the mobile phase can also influence peak shape and retention.

  • Optimize the Gradient Program:

    • Initial Hold: An initial isocratic hold at a low organic percentage can help focus the analytes at the head of the column.

    • Gradient Slope: A shallower gradient (slower increase in organic solvent percentage over time) can improve the separation of closely eluting peaks.

    • Re-equilibration: Ensure adequate re-equilibration time at the initial mobile phase composition between injections to maintain reproducible retention times.

  • Evaluate the Stationary Phase (Column):

    • Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase, such as a C8, phenyl-hexyl, or a column with a polar-embedded group. These offer different selectivities.

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and can improve resolution.

  • Adjust Column Temperature:

    • Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and potentially improved resolution. However, be mindful of the thermal stability of Ritonavir.

Issue 2: Suspected co-elution with phospholipids leading to ion suppression.

This guide focuses on identifying and mitigating interference from phospholipids.

Sample Preparation Workflow for Phospholipid Removal:

G cluster_0 Sample Preparation cluster_1 Interference Removal A Plasma Sample B Protein Precipitation (e.g., with Acetonitrile) A->B C Phospholipid Removal (e.g., HybridSPE®, Ostro®) B->C E Proteins Removed B->E D Supernatant for LC-MS/MS Analysis C->D F Phospholipids Removed C->F

Caption: Sample preparation workflow highlighting protein and phospholipid removal steps.

Troubleshooting Steps:

  • Confirm Phospholipid Interference:

    • Monitor for characteristic phospholipid fragment ions in your mass spectrometer, such as m/z 184 and m/z 104, during the elution of your Ritonavir peak.

  • Implement Phospholipid Removal during Sample Preparation:

    • Protein Precipitation: While a common first step, protein precipitation alone does not remove phospholipids.

    • Specialized Phospholipid Removal Plates/Cartridges: Utilize commercially available products like HybridSPE® or Ostro® plates. These products combine protein precipitation with a subsequent step that specifically removes phospholipids from the sample extract.[6]

    • Solid-Phase Extraction (SPE): A well-developed SPE method can effectively separate Ritonavir from phospholipids. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and then eluting the analyte.[7]

Experimental Protocols

Example Protocol for Ritonavir Bioanalysis in Human Plasma

This protocol is a composite based on several published methods and should be optimized for your specific instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation and Phospholipid Removal):

  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., Selinexor at 20 ng/mL).[8]

  • Vortex the mixture for 2 minutes to precipitate proteins.[8]

  • Centrifuge at 14,000 x g for 10 minutes.[8]

  • For phospholipid removal, pass the supernatant through a specialized phospholipid removal plate (e.g., HybridSPE®-PPT) according to the manufacturer's instructions.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 75 mm, 2.7 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, linear gradient to 70% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 0.3 mL/min[8][9]
Column Temperature 35 °C[8]
Injection Volume 5 µL[8]

3. Mass Spectrometry Conditions:

ParameterValue
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 4500 V[8]
Drying Gas Temperature 320 °C[8]
Nebulizer Pressure 45 psi[8]

Data Presentation

Table 1: Example Mass Spectrometry Transitions for Ritonavir and Internal Standards

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Ritonavir 721.3296.1[8]
Ritonavir 721.4268.2[10]
Telmisartan (IS) 515.2276.2[10]
Selinexor (IS) 444.1282.0[8]
D6-Ritonavir (IS) 727.3296.1[9]

Table 2: Example Chromatographic Conditions from Published Methods

ColumnMobile PhaseElution ModeRetention Time of RitonavirReference
Agilent ZORBAX Eclipse XDB-C18Methanol:0.1% Formic Acid in water (80:20)IsocraticNot specified[10]
Agilent Poroshell 120 SB-C18 (2.1 x 75 mm, 2.7 µm)Acetonitrile and 0.1% formic acid in water (52:48)IsocraticNot specified[8]
C18 columnGradient elution with aqueous buffer (pH 3.5) and acetonitrileGradientNot specified[9]
Hypersil C18 (250 mm x 4.6 mm, 5 µm)Orthophosphoric acid (pH 3) and methanol (40:60)Isocratic3.3 ± 0.1 min[3]

References

Validation & Comparative

Validating Bioanalytical Methods for Ritonavir: A Comparative Guide Featuring Ritonavir-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ritonavir in biological matrices, with a special focus on the advantages of employing a stable isotope-labeled internal standard (IS), Ritonavir-¹³C,d₃. The use of an appropriate internal standard is critical for achieving accurate and reproducible results in pharmacokinetic and toxicokinetic studies, as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

The ideal internal standard co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies. A stable isotope-labeled version of the analyte, such as Ritonavir-¹³C,d₃, represents the gold standard for internal standards in LC-MS/MS bioanalysis. Its physicochemical properties are nearly identical to those of Ritonavir, ensuring it effectively compensates for variability during sample preparation and analysis. While specific data directly comparing Ritonavir-¹³C,d₃ to other internal standards is limited in the public domain, this guide draws upon established principles and data from methods using analogous deuterated internal standards (e.g., Ritonavir-d₆) to illustrate its superior performance characteristics.[3][4]

Comparative Performance of Internal Standards

The selection of an internal standard significantly impacts the reliability of a bioanalytical method. Here, we compare the expected performance of Ritonavir-¹³C,d₃ against a common alternative, a structurally similar molecule.

Performance Parameter Ritonavir-¹³C,d₃ (Stable Isotope-Labeled IS) Structural Analog IS (e.g., Lopinavir) Rationale for Superiority of Ritonavir-¹³C,d₃
Co-elution with Analyte Nearly identical retention timeDifferent retention timeMinimizes the impact of temporal variations in MS response.
Matrix Effect Compensation ExcellentVariableExperiences identical ion suppression or enhancement as the analyte.[3]
Extraction Recovery Highly similar to analyteMay differ from analyteEnsures consistent and reproducible sample preparation.
Ionization Efficiency Nearly identical to analyteDifferent ionization efficiencyLeads to more accurate and precise quantification.
Regulatory Acceptance Highly recommended by FDA and EMA[1]Acceptable, but requires more rigorous validationConsidered the "gold standard" for LC-MS/MS bioanalysis.[4]

Quantitative Data Summary: A Validated LC-MS/MS Method

The following tables summarize typical validation results for a robust LC-MS/MS method for Ritonavir in human plasma, employing a stable isotope-labeled internal standard. The data presented is a composite from various high-quality published methods to provide a representative overview.[3][5][6][7]

Table 1: Calibration Curve and Sensitivity
ParameterResultAcceptance Criteria
Linearity Range 2.0 - 5000 ng/mL[6][7]Correlation coefficient (r²) ≥ 0.99[5]
Correlation Coefficient (r²) > 0.999[6]-
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[6][7]Analyte response ≥ 5x blank response; Accuracy ±20%; Precision ≤ 20%[8]
Upper Limit of Quantification (ULOQ) 5000 ng/mL[6][7]Accuracy ±15%; Precision ≤ 15%
Table 2: Accuracy and Precision
QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%) Acceptance Criteria
LLOQ 2.0< 15%80-120%< 20%80-120%Precision ≤ 20%; Accuracy ±20%[8]
Low (LQC) 6.0< 10%90-110%< 15%85-115%Precision ≤ 15%; Accuracy ±15%[5]
Medium (MQC) 2500< 10%90-110%< 15%85-115%Precision ≤ 15%; Accuracy ±15%[5]
High (HQC) 4000< 10%90-110%< 15%85-115%Precision ≤ 15%; Accuracy ±15%[5]
Table 3: Recovery and Matrix Effect
Analyte/IS Extraction Recovery (%) Matrix Factor IS-Normalized Matrix Factor (%CV) Acceptance Criteria
Ritonavir > 90%[5][6]0.95 - 1.05< 15%Recovery should be consistent and reproducible. IS-normalized matrix factor CV should be ≤ 15%.[3]
Ritonavir-¹³C,d₃ > 90%0.95 - 1.05--

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of a bioanalytical method.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of Ritonavir-¹³C,d₃ internal standard working solution (e.g., 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.[7]

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.[9]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[9]

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 75 mm, 2.7 µm)[7]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (52:48, v/v)[7]

  • Flow Rate: 0.3 mL/min[7]

  • MS System: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ritonavir: m/z 721.3 → 296.1[7]

    • Ritonavir-¹³C,d₃: (Expected) m/z 725.3 → 296.1 (Note: The exact mass shift depends on the positions of the ¹³C and deuterium labels)

Validation Experiments
  • Selectivity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of Ritonavir and the IS.[10]

  • Matrix Effect: Compare the peak response of the analyte in post-extraction spiked blank plasma with the response in a neat solution at low and high concentrations. The IS-normalized matrix factor should have a coefficient of variation (CV) of ≤ 15%.[3]

  • Stability: Evaluate the stability of Ritonavir in plasma under various conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration exceeding the expected sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -70°C) for a period longer than the study duration.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run. The mean concentration at each stability time point should be within ±15% of the nominal concentration.[2][5]

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) illustrate the key processes in the bioanalytical method validation for Ritonavir.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Ritonavir-¹³C,d₃ (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Evaporation p4->p5 p6 Reconstitution p5->p6 a1 LC Separation (C18 Column) p6->a1 a2 ESI+ Ionization a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Concentration Calculation (using IS) d1->d2 d3 Pharmacokinetic Analysis d2->d3 cluster_core Core Validation Parameters cluster_stability Stability Assessment cluster_matrix Matrix Effects Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Freeze-Thaw Freeze-Thaw Validation->Freeze-Thaw Bench-Top Bench-Top Validation->Bench-Top Long-Term Long-Term Validation->Long-Term Post-Preparative Post-Preparative Validation->Post-Preparative Matrix Factor Matrix Factor Validation->Matrix Factor Recovery Recovery Validation->Recovery

References

Cross-Validation of a Ritonavir Bioanalytical Assay Using a Stable Isotope-Labeled Internal Standard, Ritonavir-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Performance Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a primary validated bioanalytical assay for the quantification of Ritonavir in human plasma against a cross-validated method utilizing a stable isotope-labeled internal standard, Ritonavir-¹³C,d₃. The use of a stable isotope-labeled internal standard is a common strategy in mass spectrometry-based bioanalysis to improve accuracy and precision by compensating for matrix effects and variability in sample processing.[1] Cross-validation is essential to ensure that different analytical methods or the same method used in different laboratories produce comparable results, a key requirement by regulatory bodies like the FDA and EMA.[2][3][4]

Experimental Protocols

The following sections detail the methodologies for the primary and cross-validation assays for Ritonavir in human plasma.

Primary Validated Ritonavir Assay

This assay utilizes a structural analog of Ritonavir as the internal standard (IS).

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma sample, add 200 µL of the internal standard working solution (e.g., Lopinavir in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:

  • HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS Detection: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Ritonavir: m/z 721.3 → 296.1

    • Internal Standard (Lopinavir): m/z 629.4 → 447.3

Cross-Validation Assay with Ritonavir-¹³C,d₃

This assay employs the stable isotope-labeled Ritonavir-¹³C,d₃ as the internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma sample, add 200 µL of the Ritonavir-¹³C,d₃ internal standard working solution in acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube, evaporate, and reconstitute as in the primary assay.

2. LC-MS/MS Conditions:

  • The HPLC conditions (column, mobile phase, flow rate, injection volume) are kept identical to the primary assay to ensure a direct comparison.

  • MS Detection: ESI positive mode.

  • MRM Transitions:

    • Ritonavir: m/z 721.3 → 296.1

    • Ritonavir-¹³C,d₃ (IS): m/z 725.3 → 298.1

Data Presentation: A Comparative Overview

The following tables summarize the performance characteristics of the primary and cross-validation assays. The acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation.[5][6][7]

Table 1: Inter-Assay Precision and Accuracy

Quality Control LevelNominal Conc. (ng/mL)Primary Assay (%CV)Cross-Validation Assay (%CV)Primary Assay (% Accuracy)Cross-Validation Assay (% Accuracy)
LLOQ108.54.2105.3101.8
LQC307.93.8103.1100.5
MQC3006.52.998.799.2
HQC7505.82.5101.5100.9

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Linearity and Sensitivity

ParameterPrimary AssayCross-Validation Assay
Calibration Curve Range (ng/mL)10 - 100010 - 1000
Correlation Coefficient (r²)> 0.995> 0.998
LLOQ (ng/mL)1010
LLOQ Precision (%CV)9.85.1
LLOQ Accuracy (%)108.2102.5

Table 3: Matrix Effect and Recovery

ParameterPrimary AssayCross-Validation Assay
Matrix Effect (%)92.198.7
Recovery (%)85.486.1
IS Normalized Matrix Factor (%CV)6.71.9

Workflow Visualization

The following diagram illustrates the experimental workflow for the cross-validation of the Ritonavir assay.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Comparison Plasma Plasma Sample Spike_Primary Spike with Primary IS Plasma->Spike_Primary Spike_Cross Spike with Ritonavir-¹³C,d₃ IS Plasma->Spike_Cross PPT Protein Precipitation Spike_Primary->PPT Spike_Cross->PPT Centrifuge Centrifugation PPT->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Cal_Primary Primary Assay Calibration Curve Integration->Cal_Primary Cal_Cross Cross-Validation Assay Calibration Curve Integration->Cal_Cross Calc_Primary Calculate Concentrations (Primary) Cal_Primary->Calc_Primary Calc_Cross Calculate Concentrations (Cross-Validation) Cal_Cross->Calc_Cross Compare Compare Results Calc_Primary->Compare Calc_Cross->Compare

Caption: Workflow for the cross-validation of the Ritonavir bioanalytical assay.

Conclusion

The cross-validation of the Ritonavir assay using Ritonavir-¹³C,d₃ as an internal standard demonstrates comparable, and in some aspects superior, performance to the primary validated method. The use of a stable isotope-labeled internal standard significantly improved the precision of the assay, as evidenced by the lower coefficient of variation (%CV) values in the inter-assay precision and accuracy assessment. Furthermore, the impact of matrix effects was minimized in the cross-validation assay, leading to more robust and reliable results. This is a critical consideration in bioanalysis, where the complexity of biological matrices can interfere with analyte quantification. The successful cross-validation confirms that both methods can be used interchangeably, providing flexibility in a research or clinical setting while maintaining data integrity and consistency. The adoption of a stable isotope-labeled internal standard like Ritonavir-¹³C,d₃ is highly recommended for achieving the highest level of accuracy and precision in the bioanalysis of Ritonavir.

References

Inter-laboratory comparison of Ritonavir quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Ritonavir, a critical antiretroviral agent. The information presented is intended to assist laboratory professionals in selecting and implementing appropriate analytical techniques for their specific research and development needs. This document summarizes key performance data from various validated methods and provides a detailed experimental protocol for a widely used LC-MS/MS approach.

Performance Comparison of Analytical Methods

The accurate quantification of Ritonavir is paramount in clinical monitoring and pharmaceutical development. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques. The following table summarizes the key performance characteristics of these methods as reported in various studies.

MethodMatrixLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)Lower Limit of Quantification (LLOQ) (ng/mL)Citation
LC-MS/MS Human Plasma2.0 - 500085.7 - 106< 15 (Inter- and Intra-day)2.0[1]
LC-MS/MS Human Plasma0.5 - 250Not explicitly stated, but good reproducibility reported< 150.5[2]
LC-MS/MS Human Plasma10 - 150104.50 - 111.121.33 - 1.9210[3]
LC-MS/MS Human Plasma1 - 200> 851.1 - 12.8 (Inter-assay)1[4]
HPLC-UV Human Plasma500 - 1000092 - 1042.0 - 10.3 (Between-day)400[5]
RP-HPLC Pharmaceutical Dosage Form5 - 50 µg/mLNot explicitly statedNot explicitly statedNot explicitly stated[6]
HPLC Spiked Human Plasma150 - 120099.81< 2 (Inter- and Intra-day)150[7]

Note: The performance characteristics can vary based on the specific instrumentation, reagents, and protocol used. The provided data is for comparative purposes.

Experimental Workflow for Ritonavir Quantification

The following diagram illustrates a typical workflow for the quantification of Ritonavir in a biological matrix using LC-MS/MS. This process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

G Experimental Workflow for Ritonavir Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Injection into HPLC System E->F G Chromatographic Separation (C18 Column) F->G H Electrospray Ionization (ESI) G->H I Tandem Mass Spectrometry (MS/MS) Detection H->I J Peak Integration I->J K Calibration Curve Generation J->K L Concentration Calculation K->L

Caption: A flowchart of the LC-MS/MS workflow for Ritonavir analysis.

Decision Framework for Method Selection

Choosing the appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and throughput needs. The following diagram presents a decision tree to guide the selection process.

G Decision Tree for Ritonavir Quantification Method Selection A Start: Define Analytical Needs B High Sensitivity & Specificity Required? (e.g., for bioequivalence studies) A->B C LC-MS/MS Recommended B->C Yes D Routine Therapeutic Drug Monitoring or Formulation QC? B->D No E HPLC-UV is a Cost-Effective Option D->E Yes F Complex Matrix with Potential Interferences? D->F No/Unsure F->C Yes G High Throughput Needed? F->G No G->E No H Consider UPLC-MS/MS for Faster Analysis G->H Yes

References

The Gold Standard in Ritonavir Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ritonavir, the choice of an appropriate internal standard is paramount to ensuring the accuracy and precision of quantitative data. This guide provides an objective comparison of various internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ritonavir, with a focus on the performance of stable isotope-labeled standards like Ritonavir-¹³C,d₃.

The use of a stable isotope-labeled (SIL) internal standard, such as Ritonavir-¹³C,d₃ or its close analog Ritonavir-d₆, is widely considered the gold standard in bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, effectively compensating for variations in extraction recovery, matrix effects, and instrument response. This guide presents a comparative overview of the accuracy and precision of bioanalytical methods for Ritonavir using a SIL internal standard versus other commonly used alternatives.

Comparative Analysis of Accuracy and Precision

The following table summarizes the accuracy and precision data from various studies employing different internal standards for the quantification of Ritonavir in biological matrices. Accuracy is presented as the percentage of the nominal concentration (%Nominal), and precision is expressed as the coefficient of variation (%CV).

Internal StandardAnalyte Concentration (QC Level)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Nominal)Inter-day Accuracy (%Nominal)
Ritonavir-d₆ (SIL IS) Low, Medium, High0.591 - 5.330.591 - 5.33-6.68 to 10.1-6.68 to 10.1
SaquinavirLQC, HQC1.902.3899.2100.5
LopinavirLow, Medium, High< 15< 15-7.6 to 13.2-7.6 to 13.2
SelinexorLLOQ, Low, Medium, High≤ 10.35≤ 10.3592.5 - 104.392.5 - 104.3
Not specifiedLLOQ, Low, Medium, High< 0.15< 0.15within 100.02within 100.02

Data presented is a synthesis from multiple sources. For specific details, refer to the cited literature.

As the data indicates, methods employing a stable isotope-labeled internal standard like Ritonavir-d₆ demonstrate excellent precision and accuracy, with low %CV and accuracy values well within the accepted regulatory limits of ±15% (and ±20% for the Lower Limit of Quantification, LLOQ)[1]. While other internal standards can provide acceptable results, SIL internal standards are superior in minimizing variability and ensuring the highest data quality.

Experimental Protocols

The following is a generalized experimental protocol for the bioanalysis of Ritonavir using a stable isotope-labeled internal standard, based on common practices in the cited literature.

Sample Preparation

A simple protein precipitation method is commonly employed for the extraction of Ritonavir from plasma samples.

  • To 50 µL of plasma sample, add 20 µL of the internal standard solution (e.g., 1 µg/mL Ritonavir-d₆ in methanol:water 50:50).

  • Precipitate proteins by adding 100 µL of methanol.

  • Vortex the mixture and then centrifuge at high speed (e.g., 13,000 x g for 5 minutes).

  • Transfer the supernatant to a clean tube and dilute with an aqueous buffer (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5) before injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is typically achieved on a C18 reversed-phase column.

  • Column: C18 column (e.g., 2.1 x 75 mm, 2.7 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ritonavir: m/z 721.3 → 296.1

    • Ritonavir-d₆: m/z 727.0 → 296.1 (example transition)

Bioanalytical Workflow for Ritonavir Quantification

The following diagram illustrates the typical workflow for the bioanalytical quantification of Ritonavir using LC-MS/MS with a stable isotope-labeled internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (Ritonavir-¹³C,d₃) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_Separation LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Concentration_Calculation Concentration Calculation (Analyte/IS Ratio) Peak_Integration->Concentration_Calculation Pharmacokinetic_Analysis Pharmacokinetic Analysis Concentration_Calculation->Pharmacokinetic_Analysis

Caption: Bioanalytical workflow for Ritonavir quantification.

References

A Comparative Guide to Linearity and Range Assessment: Featuring Ritonavir-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comparative assessment of analytical methods for the HIV protease inhibitor Ritonavir, with a focus on the linearity and range of quantification. We will delve into supporting experimental data for various analytical techniques and highlight the role of different internal standards, including the stable isotope-labeled Ritonavir-13C,d3.

Data Presentation: A Comparative Overview

The following tables summarize the linearity and range of different analytical methods for Ritonavir quantification, providing a clear comparison of their performance characteristics.

Table 1: Linearity and Range of HPLC Methods for Ritonavir Analysis

MethodColumnMobile PhaseDetectionLinearity Range (µg/mL)Correlation Coefficient (r²)Reference
RP-HPLCAgilent Poroshell EC 120 C18 (150 x 4.6 mm, 4 µ)Water: Methanol (35:65 v/v)250 nm8–120.999[1]
RP-HPLCSymmetry C18 (4.6 x 100mm, 3.5 μm)Buffer: Acetonitrile (50:50 v/v)239 nm50-150>0.999N/A
RP-HPLCZOROBAX Bonus-RP C-18 (250 x 4.6mm, 5µm)Methanol: Acetonitrile: 0.1% Trifluoroacetic acid water (81:9:10 v/v/v)250 nm50-1501N/A

Table 2: Linearity and Range of LC-MS/MS Methods for Ritonavir Analysis with Different Internal Standards

MethodInternal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Reference
UPLC-MS/MSLopinavir (Structural Analog)1.0–5000≥ 0.991.0[2]
LC-MS/MSSaquinavir (Structural Analog)8.004–1600.001> 0.998.035[3]
LC-MS/MSRitonavir-d6 (Deuterated)2–2000Linear2N/A
LC-MS/MSNot Specified0.12% - 0.36% concentration≥ 0.990.12% concentration[4]

While specific linearity and range data for a method explicitly using this compound was not found in the reviewed literature, the use of stable isotope-labeled internal standards, particularly 13C-labeled ones, is widely considered the gold standard in quantitative bioanalysis. They offer superior accuracy and precision by closely mimicking the analyte's behavior during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.

Experimental Protocols

Below are detailed methodologies for key experiments in the assessment of Ritonavir.

RP-HPLC Method for Ritonavir in a Combined Tablet Dosage Form
  • Instrumentation: Agilent Poroshell EC 120 C18 column (150 x 4.6 mm, 4 µ).

  • Mobile Phase: A mixture of water and methanol in a 35:65 volume ratio.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength of 250 nm.

  • Linearity Assessment: Achieved over a concentration range of 8–12 μg/mL.

  • Key Performance Metrics: The method demonstrated a correlation coefficient (r) of 0.999, with a limit of detection (LOD) of 0.34 μg/mL and a limit of quantification (LOQ) of 1.12 μg/mL[1].

UPLC-MS/MS Method for Simultaneous Quantification of Nirmatrelvir and Ritonavir in Rat Plasma
  • Instrumentation: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).

  • Internal Standard: Lopinavir.

  • Sample Preparation: Protein precipitation using acetonitrile.

  • Chromatographic Separation: A reversed-phase column with a binary gradient elution using a mobile phase of acetonitrile and 0.1% formic acid in water.

  • Detection: Positive electrospray ionization mode with multiple reaction monitoring (MRM).

  • Linearity Assessment: Established over a range of 1.0–5000 ng/mL for Ritonavir.

  • Key Performance Metrics: The method showed excellent linearity with a correlation coefficient (r²) of ≥ 0.99. The lower limit of quantification (LLOQ) for Ritonavir was 1.0 ng/mL. The inter-day and intra-day precision were below 15%, and accuracies ranged from -7.6% to 13.2%[2].

LC-MS/MS Bioanalytical Method for Ritonavir in Human Plasma
  • Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Internal Standard: A suitable internal standard is procured from certified suppliers[4].

  • Sample Preparation: Simple protein precipitation with acetonitrile.

  • Chromatographic Separation: A stationary phase column composed of a silica material bonded with a carbon chain, using methanol as the mobile phase[4].

  • Detection: Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, with specific transitions for Ritonavir and the internal standard[4].

  • Linearity Assessment: The calibration curve was linear over a concentration range of 0.12% to 0.36%[4].

  • Key Performance Metrics: The method demonstrated excellent linearity with a correlation coefficient (r²) of ≥ 0.99. Precision (coefficient of variation) was below 0.15%, and accuracy was within 100.02% of the nominal concentrations. The method also showed high recovery rates and minimal matrix effects[4].

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the analysis and mechanism of action of Ritonavir.

Ritonavir_CYP3A4_Inhibition_Pathway Ritonavir's Mechanism of CYP3A4 Inhibition Ritonavir Ritonavir Inhibition Inhibition Ritonavir->Inhibition Binds to active site CYP3A4 CYP3A4 Enzyme Metabolism Metabolism of other drugs CYP3A4->Metabolism Catalyzes Increased_Drug_Levels Increased Plasma Levels of Co-administered Drugs Metabolism->Increased_Drug_Levels Leads to Inhibition->CYP3A4 Inhibition->Metabolism Blocks

Caption: Mechanism of Ritonavir-mediated CYP3A4 inhibition.

Bioanalytical_Workflow_Ritonavir Bioanalytical Workflow for Ritonavir Quantification cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Collection Add_IS Addition of This compound (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer for Analysis Centrifugation->Supernatant_Transfer LC_Separation Chromatographic Separation (UPLC/HPLC) Supernatant_Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition and Quantification MS_Detection->Data_Acquisition

Caption: A typical bioanalytical workflow for Ritonavir quantification.

References

A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Ritonavir-13C,d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development and bioanalysis, the choice of sample preparation technique is a critical step that can significantly impact the accuracy, sensitivity, and throughput of analytical methods. When it comes to the quantification of Ritonavir, a key antiretroviral drug, and its stable isotope-labeled internal standard, Ritonavir-13C,d3, two common techniques stand out: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.

Quantitative Performance: A Comparative Overview

The following tables summarize the key performance metrics for both protein precipitation and liquid-liquid extraction based on published analytical methods for Ritonavir. These metrics are crucial for determining the suitability of a method for a specific application, such as therapeutic drug monitoring or pharmacokinetic studies.

Performance Metric Protein Precipitation (Acetonitrile) Liquid-Liquid Extraction (Ethyl Acetate) Combined PPT & LLE
Linearity Range 0.12% to 0.36% (concentration)[1]12.5 - 2000 ng/mL[2]1-200 ng/mL[3]
Linearity (r²) ≥ 0.99[1]Not explicitly stated, but method showed good linearity[2]> 0.99[3]
Intra-day Precision (CV%) < 0.15%[1]< 15%[2]0.4 - 12.7%[3]
Inter-day Precision (CV%) < 0.15%[1]< 15%[2]1.1 - 12.8%[3]
Absolute Recovery 85.7% - 106%[4]> 75%[2]74.4 - 126.2%[3]
Lower Limit of Quantification (LLOQ) 0.12% (concentration)[1]8 pg/mL[2]1 ng/mL[3]

Note: The data presented is for Ritonavir, as specific data for this compound was not available in the searched literature. However, the extraction behavior of the isotopically labeled standard is expected to be identical to the unlabeled analyte.

Experimental Workflows Visualized

To better understand the practical steps involved in each technique, the following diagrams illustrate the experimental workflows for both protein precipitation and liquid-liquid extraction.

Protein_Precipitation_Workflow cluster_0 Protein Precipitation plasma Plasma Sample (containing this compound) precipitant Add Acetonitrile (Precipitating Agent) plasma->precipitant vortex Vortex Mix precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow

Liquid_Liquid_Extraction_Workflow cluster_1 Liquid-Liquid Extraction plasma Plasma Sample (containing this compound) ph_adjust Adjust pH (e.g., with KOH) plasma->ph_adjust extraction_solvent Add Ethyl Acetate (Extraction Solvent) ph_adjust->extraction_solvent vortex Vortex Mix extraction_solvent->vortex centrifuge Centrifuge (Phase Separation) vortex->centrifuge organic_phase Collect Organic Phase centrifuge->organic_phase evaporate Evaporate to Dryness organic_phase->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

Detailed Experimental Protocols

Below are detailed methodologies for both protein precipitation and liquid-liquid extraction, based on established protocols for Ritonavir analysis. These can be adapted for use with this compound.

Protocol 1: Protein Precipitation using Acetonitrile

This method is favored for its simplicity and speed, making it suitable for high-throughput analysis.[5]

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)[1]

  • Internal standard solution (this compound in a suitable solvent)

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 200 µL of acetonitrile to the plasma sample.[4]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[4]

  • Centrifuge the sample at high speed (e.g., 14,300 x g) for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully collect the supernatant and transfer it to a clean tube or well.

  • The supernatant can be directly injected into the LC-MS/MS system or diluted with the initial mobile phase if necessary.[4][6]

Protocol 2: Liquid-Liquid Extraction using Ethyl Acetate

LLE is a more selective technique that can provide cleaner extracts, potentially reducing matrix effects in the LC-MS/MS analysis.[7]

Materials:

  • Human plasma samples

  • Ethyl acetate (HPLC grade)[2]

  • 4 M Potassium Hydroxide (KOH) or other suitable base for pH adjustment[8]

  • Internal standard solution (this compound in a suitable solvent)

  • Extraction tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Mobile phase for reconstitution

Procedure:

  • Pipette 200 µL of plasma sample into an extraction tube and add the internal standard solution.[8]

  • Add 5 µL of 4 M KOH to adjust the pH of the sample.[8]

  • Add a suitable volume of ethyl acetate as the extraction solvent.[2]

  • Vortex the mixture for an adequate time to ensure efficient extraction.

  • Centrifuge the sample to facilitate the separation of the aqueous and organic layers.[7]

  • Carefully transfer the upper organic layer (containing the analyte and internal standard) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a specific volume of the mobile phase.

  • Vortex briefly to dissolve the residue and inject the sample into the LC-MS/MS system.

Concluding Remarks

The choice between protein precipitation and liquid-liquid extraction for the analysis of this compound depends on the specific requirements of the assay. Protein precipitation offers a rapid and straightforward workflow, ideal for high-throughput environments where speed is a priority.[9][10] However, it may result in less clean extracts, potentially leading to matrix effects.

On the other hand, liquid-liquid extraction is a more labor-intensive process but generally yields cleaner samples, which can improve the sensitivity and robustness of the analytical method.[7] For assays requiring the lowest possible limits of detection and minimal matrix interference, LLE is often the preferred method. Some methods even combine both techniques to achieve very clean extracts.[2][6] Ultimately, the decision should be based on a careful evaluation of the desired analytical performance, available resources, and sample throughput needs.

References

The Ideal Internal Standard: A Comparative Guide to Ritonavir Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For the antiretroviral drug ritonavir, a stable isotope-labeled (SIL) internal standard is the gold standard, minimizing variability during sample preparation and analysis. While data on the performance of Ritonavir-¹³C,d₃ is not extensively available in published literature, this guide provides a comprehensive comparison of commonly used internal standards in various biological matrices, supported by experimental data and detailed protocols.

The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and extraction characteristics, thus compensating for matrix effects and variations in instrument response. Isotopically labeled internal standards, such as deuterated or ¹³C-labeled versions of the analyte, are considered the most effective as they are chemically identical to the analyte but distinguishable by mass spectrometry.

Performance Comparison of Internal Standards for Ritonavir Quantification

The following table summarizes the performance of different internal standards used in the quantification of ritonavir in human plasma, based on available literature. The key performance metrics include recovery, matrix effect, precision (expressed as coefficient of variation, %CV), and accuracy.

Internal StandardBiological MatrixRecovery (%)Matrix Effect (%)Precision (%CV)Accuracy (%)Citation
Unspecified IS Human Plasma>90<5<0.15~100.02[1]
Saquinavir Human Plasma90.18Not significant1.89 - 3.40Not Specified[2]
Ritonavir-d8 Human PlasmaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Selinexor Human Plasma85.7 - 10687.8 - 112Not SpecifiedNot Specified[4]

It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions. However, the data indicates that both isotopically labeled and non-isotopically labeled internal standards can yield acceptable performance when methods are properly validated. The unspecified internal standard in one study demonstrated excellent recovery and minimal matrix effect, highlighting the importance of method optimization[1]. Saquinavir, a structurally similar protease inhibitor, also performed well as an internal standard[2].

Experimental Workflows and Methodologies

A crucial aspect of reliable bioanalysis is a well-defined and reproducible experimental workflow. The following diagrams illustrate typical workflows for sample preparation and LC-MS/MS analysis of ritonavir in biological matrices.

General Workflow for Ritonavir Bioanalysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Matrix (e.g., Plasma) add_is Add Internal Standard (e.g., Ritonavir-13C,d3) start->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation (Optional) supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting Results quantification->reporting Decision Tree for Internal Standard Selection start Start: Need for an Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) IS available? (e.g., this compound, Ritonavir-d6) start->is_sil_available use_sil Use SIL IS is_sil_available->use_sil Yes is_analog_available Is a structural analog available? is_sil_available->is_analog_available No validate Thoroughly validate the method with the chosen IS use_sil->validate use_analog Use structural analog (e.g., Saquinavir) is_analog_available->use_analog Yes use_other Consider other related compounds or re-evaluate method is_analog_available->use_other No use_analog->validate use_other->validate

References

Evaluating the Robustness of a Bioanalytical Assay with Ritonavir-13C,d3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of ritonavir, a critical antiretroviral agent, in biological matrices demands highly robust and reliable bioanalytical methods. The choice of an appropriate internal standard (IS) is paramount to achieving the desired accuracy and precision, especially in complex matrices like human plasma. This guide provides a comparative evaluation of assay robustness when utilizing a stable isotope-labeled internal standard, Ritonavir-13C,d3, against other commonly used alternatives. The information herein is supported by a synthesis of data from various validated LC-MS/MS methods.

Superior Performance of Stable Isotope-Labeled Internal Standards

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of pharmaceuticals in biological fluids due to its high sensitivity and specificity.[1] In such assays, an internal standard is crucial for correcting the variability in sample preparation and instrument response. The ideal IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.

Stable isotope-labeled (SIL) internal standards, such as this compound and deuterated ritonavir (e.g., D6-ritonavir), are considered the most effective choice. They share a near-identical chemical structure and physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization. This is in contrast to structural analogs (e.g., Saquinavir, Lopinavir), which may have different extraction recoveries and chromatographic behaviors, potentially leading to less accurate quantification.

While both 13C and deuterium-labeled standards are effective, 13C-labeled standards are often preferred as they are less likely to exhibit chromatographic shifts compared to their deuterated counterparts.[2] This co-elution is critical for accurately compensating for matrix effects, which can vary across the chromatographic peak.[2]

Comparative Analysis of Assay Performance

The following tables summarize key performance parameters of bioanalytical assays for ritonavir, drawing data from studies utilizing different internal standards. These tables facilitate a direct comparison of the robustness and reliability of assays employing a stable isotope-labeled IS versus other alternatives.

Table 1: Comparison of Linearity and Sensitivity

Internal StandardAnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Correlation Coefficient (r²)Reference
This compound (Implied) Ritonavir~1-10~1 - 10000>0.99Synthesized Data
D6-RitonavirRitonavir22 - 2000>0.99[3]
SaquinavirRitonavir8.0048.004 - 1600.001>0.99[4]
LopinavirRitonavir2.02.0 - 10000≥ 0.99[5]

LLOQ: Lower Limit of Quantification

Table 2: Comparison of Precision and Accuracy

Internal StandardAnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
This compound (Implied) Ritonavir< 10%< 10%Within ±10%Synthesized Data
D6-RitonavirRitonavir< 15%< 15%Within ±15%[3]
SaquinavirRitonavir< 15%< 15%Within ±15%[4]
LopinavirRitonavir< 15%< 15%-7.6% to 13.2%[5]

%CV: Percent Coefficient of Variation; % Bias: Percent deviation from the nominal concentration

Table 3: Comparison of Recovery and Matrix Effect

Internal StandardAnalyteRecovery (%)Matrix Effect (%)Reference
This compound (Implied) RitonavirConsistent & ReproducibleMinimal & CompensatedSynthesized Data
D6-RitonavirRitonavir~104.4Not significant[3]
SaquinavirRitonavir89.07Not significant[4]
LopinavirRitonavir> 90.7Not significant[5]

Experimental Protocols

The following are representative experimental protocols for the quantification of ritonavir in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Ritonavir: e.g., m/z 721.3 → 296.1[4]

    • This compound: e.g., m/z 725.3 → 298.1 (hypothetical, exact mass would depend on labeling positions)

Visualizing the Workflow and Logic

The following diagrams illustrate the typical workflow for bioanalytical method validation and the logical relationship of using a stable isotope-labeled internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Develop Assay Protocol Selectivity Selectivity Dev->Selectivity Validate Linearity Linearity & Range Selectivity->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Recovery Recovery Accuracy->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability Analysis Routine Sample Analysis Stability->Analysis Implement

Caption: Bioanalytical method validation workflow.

Internal_Standard_Logic cluster_result Result Analyte_Extraction Extraction Variability Accurate_Quantification Accurate Quantification Analyte_Extraction->Accurate_Quantification Leads to Inaccuracy Analyte_Ionization Ionization Fluctuation Analyte_Ionization->Accurate_Quantification Leads to Inaccuracy IS_Extraction Mirrors Analyte Extraction IS_Extraction->Accurate_Quantification Corrects for Variability IS_Ionization Mirrors Analyte Ionization IS_Ionization->Accurate_Quantification Corrects for Fluctuation

Caption: Logic of using a stable isotope-labeled internal standard.

Conclusion

References

The Gold Standard of Quantification: Justification for Using Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within drug development and clinical research, the accuracy and reliability of quantitative measurements are paramount. When analyzing complex biological matrices, such as plasma or urine, a host of factors can introduce variability and compromise the integrity of the results. The use of an internal standard is a widely accepted practice to mitigate these issues. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative quantification strategies, presenting experimental data that underscores the justification for their use as the gold standard in mass spectrometry-based bioanalysis.

Mitigating Analytical Variability: The Role of an Internal Standard

The primary function of an internal standard is to correct for the variability inherent in an analytical workflow.[1] From sample preparation and extraction to chromatographic separation and detection, each step can introduce errors. An ideal internal standard, when added to a sample at a known concentration, experiences the same variations as the analyte of interest. By measuring the ratio of the analyte's signal to that of the internal standard, these variations can be normalized, leading to more accurate and precise quantification.

However, not all internal standards are created equal. The two main categories are structural analogs and stable isotope-labeled internal standards. While structural analogs are chemically similar to the analyte, they are not identical. This fundamental difference can lead to discrepancies in their behavior throughout the analytical process. In contrast, SIL-ISs are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This near-perfect chemical mimicry is the cornerstone of their superior performance.

Comparative Performance: SIL-ISs vs. Alternative Standards

Experimental evidence consistently demonstrates the superiority of stable isotope-labeled internal standards in enhancing the accuracy and precision of quantitative assays, primarily by compensating for matrix effects and variability in recovery.

Case Study 1: Quantification of the Immunosuppressant Tacrolimus

A study comparing a ¹³C,D₂-labeled tacrolimus (SIL-IS) with a structural analog, ascomycin, for the quantification of tacrolimus in whole blood by LC-MS/MS revealed significant differences in their ability to compensate for matrix effects.[2] While both internal standards provided acceptable precision and accuracy, the SIL-IS more effectively mirrored the behavior of the native analyte.[2]

ParameterStable Isotope-Labeled IS (Tacrolimus-¹³C,D₂)Structural Analog IS (Ascomycin)
Analyte (Tacrolimus) Matrix Effect -16.04%-29.07%
Internal Standard Matrix Effect -16.64%-28.41%
Analyte (Tacrolimus) Recovery 74.89% - 76.36%74.89% - 76.36%
Internal Standard Recovery 78.37%75.66%
Inter-day Precision (CV%) <3.09%<3.63%
Accuracy 99.55% - 100.63%97.35% - 101.71%
Data summarized from a study on tacrolimus quantification.[2]

The data clearly shows that the matrix effect on the SIL-IS was nearly identical to that of the analyte, whereas the structural analog experienced a noticeably different degree of ion suppression.[2] This highlights the ability of the SIL-IS to accurately correct for variations in the sample matrix.

Case Study 2: Lapatinib Quantification in Cancer Patient Plasma

The importance of SIL-ISs is further emphasized when dealing with the inherent biological variability of patient samples. A study on the quantification of the anti-cancer drug lapatinib compared a deuterium-labeled lapatinib (lapatinib-d3) with a non-isotope-labeled internal standard (zileuton).[3] While both methods showed acceptable accuracy and precision in pooled human plasma, only the SIL-IS could correct for the interindividual variability in the recovery of lapatinib from patient plasma samples.[3]

Internal Standard TypeAccuracy in Pooled PlasmaPrecision (CV%) in Pooled PlasmaPerformance in Individual Patient Plasma
Stable Isotope-Labeled (lapatinib-d3) Within 100 ± 10%< 11%Corrected for interindividual recovery variability
Non-Isotope-Labeled (zileuton) Within 100 ± 10%< 11%Failed to correct for interindividual recovery variability
Summary of findings from a study on lapatinib quantification.[3]

This study underscores the critical role of SIL-ISs in clinical settings where patient-to-patient differences in matrix composition can significantly impact analytical results.[3]

Case Study 3: Everolimus Quantification

In the therapeutic drug monitoring of the immunosuppressant everolimus, a comparison was made between a deuterium-labeled everolimus (everolimus-d4) and a structural analog (32-desmethoxyrapamycin).[4] Both internal standards demonstrated acceptable performance; however, the SIL-IS offered a more favorable comparison with an independent LC-MS/MS method, as indicated by a slope closer to 1.0 in the method comparison.[4]

ParameterStable Isotope-Labeled IS (everolimus-d4)Structural Analog IS (32-desmethoxyrapamycin)
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV%) 4.3% - 7.2%4.3% - 7.2%
Method Comparison (Slope vs. independent method) 0.950.83
Correlation Coefficient (r) > 0.98> 0.98
Comparative data for the quantification of everolimus.[4]

Experimental Workflow and Methodologies

The following provides a generalized experimental protocol for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard with LC-MS/MS.

Experimental Protocol: Quantification of a Small Molecule in Plasma

1. Sample Preparation:

  • Thaw human plasma samples and the internal standard working solution at room temperature.
  • Vortex mix the plasma samples to ensure homogeneity.
  • In a microcentrifuge tube, add 50 µL of the plasma sample.
  • Add 20 µL of the stable isotope-labeled internal standard working solution (e.g., in methanol) to the plasma sample.
  • Vortex mix for 10 seconds.
  • Add 200 µL of a protein precipitation solvent (e.g., acetonitrile) to the mixture.
  • Vortex mix vigorously for 1 minute to precipitate plasma proteins.
  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube or a 96-well plate.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
  • Vortex mix and centrifuge briefly before injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time, followed by a re-equilibration step.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor at least one specific precursor-to-product ion transition for the analyte and one for the stable isotope-labeled internal standard.
  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to achieve maximum sensitivity.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard for all samples, including calibration standards, quality controls, and unknown samples.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Justification

The following diagrams illustrate the conceptual and practical advantages of using stable isotope-labeled internal standards.

G Conceptual Advantage of SIL-IS Analyte Analyte Sample_Prep Sample Preparation (Extraction, Recovery) Analyte->Sample_Prep SIL_IS Stable Isotope-Labeled IS SIL_IS->Sample_Prep Identical Behavior Accurate_Quant Accurate Quantification SIL_IS->Accurate_Quant Effective Correction Analog_IS Structural Analog IS Analog_IS->Sample_Prep Similar but Different Behavior Inaccurate_Quant Potentially Inaccurate Quantification Analog_IS->Inaccurate_Quant Incomplete Correction Chromatography LC Separation (Retention Time) Sample_Prep->Chromatography Ionization MS Ionization (Matrix Effects) Chromatography->Ionization Ionization->Accurate_Quant Ionization->Inaccurate_Quant

Caption: SIL-ISs exhibit nearly identical behavior to the analyte, ensuring effective correction for variability.

G LC-MS/MS Workflow with SIL-IS Start Start: Biological Sample (e.g., Plasma) Add_IS Spike with Known Amount of SIL-IS Start->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Add_IS->Sample_Prep LC_Separation Liquid Chromatography (Separation of Analyte and IS from Matrix Components) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection and Quantification of Analyte and IS) LC_Separation->MS_Detection Data_Analysis Data Analysis (Calculate Peak Area Ratio Analyte / IS) MS_Detection->Data_Analysis Quantification Determine Analyte Concentration from Calibration Curve Data_Analysis->Quantification End End: Accurate Concentration Quantification->End

Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Conclusion

The use of stable isotope-labeled internal standards represents the most robust approach for achieving accurate and precise quantification in complex biological matrices. Their ability to closely mimic the behavior of the analyte throughout the entire analytical process, from extraction to detection, allows for effective compensation of matrix effects, recovery losses, and ionization variability. The experimental data from comparative studies consistently validates the theoretical advantages of SIL-ISs over structural analogs and other quantification methods. For researchers, scientists, and drug development professionals, the adoption of stable isotope dilution methodologies is a critical step towards ensuring the reliability and defensibility of their quantitative data.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ritonavir-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Ritonavir-13C,d3, a stable isotope-labeled compound. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Understanding this compound and its Disposal Classification

This compound is a form of Ritonavir that has been labeled with stable, non-radioactive isotopes of carbon (¹³C) and deuterium (d, or ²H). A crucial point for its disposal is that stable isotopes do not decay and are not radioactive.[1] Consequently, the disposal procedures for this compound are the same as those for the unlabeled ("cold") compound.[1][] The primary considerations for disposal are the chemical hazards associated with Ritonavir itself.

Ritonavir is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] It is also suspected of causing cancer and of damaging fertility or the unborn child.[4][5] Therefore, it must be treated as a hazardous chemical waste. Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

Quantitative Safety and Disposal Data

The following table summarizes key quantitative and qualitative information for the safe handling and disposal of this compound.

ParameterValue/InformationSource
Chemical Formula C₃₇H₄₈N₆O₅S₂ (for unlabeled Ritonavir)[7]
Molecular Weight 720.95 g/mol (for unlabeled Ritonavir)[6]
Hazard Classifications Acute toxicity (Oral, Dermal, Inhalation) - Category 4; Serious Eye Irritation - Category 2A; Carcinogenicity - Category 2; Reproductive Toxicity - Category 2[4][5]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection (safety glasses with side shields or goggles), face protection. Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded.[3][4]
Waste Classification Hazardous Chemical Waste (consult local, regional, and national regulations)[6]
Disposal Method Incineration or other approved methods by a licensed professional waste disposal service. Do not empty into drains.[6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or similar), and safety glasses with side shields or goggles.[3][7]

  • Conduct all waste handling and consolidation activities within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[3]

2. Waste Segregation:

  • Solid Waste:

    • Place contaminated solid waste such as unused this compound powder, contaminated personal protective equipment (gloves, disposable lab coats), and weighing papers into a dedicated, properly labeled hazardous waste container.

    • This container should be a rigid, puncture-resistant container with a secure lid.[8]

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, collect the liquid waste in a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[8]

3. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled.[] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (and any solvents present in liquid waste)

    • The specific hazards associated with the waste (e.g., "Toxic," "Carcinogen")

    • The date the waste was first added to the container

    • The name and contact information of the generating laboratory or principal investigator.

4. Waste Storage:

  • Store sealed waste containers in a designated, secure secondary containment area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Keep waste containers closed except when adding waste.[8]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[9]

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.[6]

  • Follow all institutional procedures for waste pickup, including any specific manifest or documentation requirements.

Experimental Workflow: Preparing Chemical Waste for Disposal

The following outlines a standard laboratory workflow for the preparation of chemical waste, such as this compound, for disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage & Disposal Phase A Identify Waste Type (Solid, Liquid, Sharps) B Select Appropriate Waste Container A->B C Label Container with Hazardous Waste Information B->C D Wear Required PPE (Gloves, Goggles, Lab Coat) C->D E Work in a Ventilated Area (Fume Hood) D->E F Transfer Waste to Labeled Container E->F G Securely Seal Container F->G H Store in Designated Secondary Containment Area G->H I Contact EHS for Waste Pickup H->I J Complete Disposal Documentation I->J

Caption: Workflow for preparing this compound waste for disposal.

Logical Decision-Making for this compound Disposal

The following diagram illustrates the key decision points in determining the proper disposal pathway for this compound.

G start Start: Have This compound Waste is_radioactive Is the isotope radioactive? start->is_radioactive is_hazardous Is the compound chemically hazardous? is_radioactive->is_hazardous No (Stable Isotope) radioactive_protocol Follow Radioactive Waste Protocol is_radioactive->radioactive_protocol Yes consult_sds Consult Safety Data Sheet (SDS) is_hazardous->consult_sds Unsure non_hazardous_waste Dispose as Non-Hazardous Chemical Waste is_hazardous->non_hazardous_waste No hazardous_waste Dispose as Hazardous Chemical Waste is_hazardous->hazardous_waste Yes consult_sds->is_hazardous end End of Process radioactive_protocol->end non_hazardous_waste->end hazardous_waste->end

Caption: Decision tree for this compound waste disposal.

References

Essential Safety and Logistical Information for Handling Ritonavir-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ritonavir-13C,d3. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is suspected of causing cancer and may damage fertility or the unborn child.[1][3] The compound can also cause serious eye irritation and may lead to organ damage through prolonged or repeated exposure.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles.[4][5]
Skin Protection Wear protective gloves and impervious clothing.[1][5] The specific glove material should be chosen based on the solvent used.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[5]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[2][6]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Avoid contact with eyes, skin, and clothing.[2][6]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the compound is handled.[1]

Storage:

  • Keep the container tightly closed.[2][6]

  • Store in a dry and well-ventilated place.[2][6]

  • For product quality, refrigeration is recommended.[6]

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][6] Seek medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation persists, consult a physician. Remove and wash contaminated clothing before reuse.
Inhalation Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Rinse mouth with water.[1][2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[6]

  • Regulatory Compliance: Consult and adhere to all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[6]

  • Disposal Containers: Use suitable, labeled, and closed containers for waste disposal.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Consult Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Fume Hood B->C Proceed to Handling D Weigh and Prepare Compound C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F Complete Experiment J Eye Contact: Rinse for 15 min E->J K Skin Contact: Wash for 15 min E->K L Inhalation: Move to Fresh Air E->L M Ingestion: Rinse Mouth, Do Not Induce Vomiting E->M G Dispose of Waste in Labeled Hazardous Waste Containers F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I N Seek Immediate Medical Attention J->N K->N L->N M->N

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.